Azasetron Hydrochloride-13C,d3
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Azasetron Hydrochloride-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron (B53510) Hydrochloride-13C,d3 is a stable isotope-labeled version of Azasetron hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays. Its use significantly enhances the accuracy and precision of pharmacokinetic studies and therapeutic drug monitoring of Azasetron. This guide provides a comprehensive overview of Azasetron Hydrochloride-13C,d3, including its chemical properties, a general approach to its synthesis, its mechanism of action, and detailed experimental protocols for its application in bioanalytical methods.
Introduction
Azasetron is a clinically significant antiemetic agent used for the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate quantification of Azasetron in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. This compound is the deuterium (B1214612) and 13C-labeled form of Azasetron hydrochloride.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby correcting for matrix effects and variability in sample processing.[3]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its use in analytical method development.
| Property | Value | Reference |
| Chemical Name | Azasetron-13C,d3 Hydrochloride | |
| Molecular Formula | C₁₆¹³CH₁₈D₃Cl₂N₃O₃ | |
| Molecular Weight | 390.28 g/mol | |
| CAS Number | 1329611-23-5 | |
| Appearance | Solid | [4] |
| Solubility | Soluble in Water (with sonication) and DMSO | [4] |
Synthesis
A plausible synthetic strategy would be based on the known synthesis of unlabeled Azasetron, incorporating labeled precursors at key steps. For instance, a ¹³C-labeled carbonyl group could be introduced during the formation of the benzoxazine (B1645224) ring, and deuterium atoms (d3) could be incorporated via reduction with a deuterated reducing agent on a suitable precursor to the methyl group.
The synthesis of isotopically labeled compounds requires specialized expertise and is often performed by custom synthesis laboratories. The final product must be rigorously purified and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical identity, isotopic enrichment, and purity.
Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron, and by extension its isotopically labeled form, exerts its antiemetic effect by acting as a selective antagonist at serotonin 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[5]
During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[5] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5] Azasetron competitively blocks the binding of serotonin to these receptors, thereby preventing the transmission of the emetic signal.[5]
Signaling Pathway of 5-HT3 Receptor Activation and Antagonism by Azasetron
The following diagram illustrates the signaling pathway initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of Azasetron.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Azasetron in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for similar compounds.[3]
Stock and Working Solutions
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Internal Standard (IS) Working Solution: Dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration and instrument sensitivity.
Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma, urine), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Azasetron: To be determined empiricallyAzasetron-13C,d3: To be determined empirically |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Azasetron and its labeled internal standard need to be optimized for the specific mass spectrometer being used. This involves infusing a standard solution of each compound and identifying the precursor ion and the most abundant product ions.
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical method using this compound.
Pharmacokinetic Data
While specific pharmacokinetic data for this compound is not available, it is expected to have a pharmacokinetic profile virtually identical to that of unlabeled Azasetron due to the negligible kinetic isotope effect of ¹³C and the small effect of deuterium substitution in this context. The primary use of the labeled compound is as an internal standard, where its in-vivo behavior is not the primary focus. The pharmacokinetic parameters of unlabeled Azasetron are presented below.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [6] |
| Excretion (Unmetabolized in Urine) | 60-70% | [6] |
| pKi (5-HT3 Receptor) | 9.27 | [7] |
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Azasetron. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. Understanding its chemical properties, mechanism of action, and the appropriate experimental protocols for its use is critical for its effective implementation in preclinical and clinical research. This guide provides a foundational understanding to facilitate its application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azasetron - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of Azasetron Hydrochloride-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Azasetron Hydrochloride-13C,d3. This stable isotope-labeled analog of the potent 5-HT3 receptor antagonist, Azasetron, is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.
Introduction to Azasetron and Isotopic Labeling
Azasetron is a selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] By blocking the action of serotonin at 5-HT3 receptors in the gastrointestinal tract and the central nervous system, Azasetron effectively mitigates the emetic response.
Isotopically labeled compounds, such as this compound, are indispensable in drug development. The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d or ²H) allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts by mass spectrometry. This enables precise quantification in complex biological matrices and facilitates absorption, distribution, metabolism, and excretion (ADME) studies.
Synthesis of this compound
The synthesis of this compound involves the introduction of one carbon-13 atom and three deuterium atoms into the Azasetron molecule. A plausible synthetic route, adapted from known procedures for the unlabeled compound, is outlined below. The key challenge lies in the strategic incorporation of the isotopic labels from commercially available starting materials.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Methylation with ¹³C-labeled Methyl Iodide
To a solution of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of ¹³C-labeled methyl iodide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 6-chloro-4-(¹³C-methyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, is then isolated by extraction and purified by column chromatography.
Step 2: Hydrolysis
The ¹³C-labeled methyl ester from the previous step is subjected to hydrolysis using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction mixture is stirred at room temperature until the starting material is consumed. The resulting carboxylic acid, 6-chloro-4-(¹³C-methyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, is isolated by acidification and extraction.
Step 3: Amide Coupling with 3-Aminoquinuclidine-d3
The ¹³C-labeled carboxylic acid is coupled with a deuterated amine, 3-aminoquinuclidine-d3, using a standard peptide coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. The reaction progress is monitored by TLC. Upon completion, the product, Azasetron-¹³C,d3, is isolated and purified.
Step 4: Salt Formation
The purified Azasetron-¹³C,d3 free base is dissolved in a suitable solvent, for example, ethyl acetate, and treated with a solution of hydrogen chloride in diethyl ether or isopropanol. The resulting precipitate, Azasetron Hydrochloride-¹³C,d3, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization of this compound
The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Specification |
| Chemical Formula | C₁₆¹³CH₁₇D₃ClN₃O₃ · HCl |
| Molecular Weight | 390.28 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity (HPLC) | ≥ 98% |
| Appearance | White to off-white solid |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Azasetron, with the key difference being the absence of the N-methyl proton signal and a modified signal pattern for the quinuclidine (B89598) ring due to the presence of deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the labeled N-methyl carbon, confirming the position of the ¹³C isotope.
-
Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms on the quinuclidine moiety.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound.
-
Protocol: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Expected Result: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the calculated mass of Azasetron-¹³C,d3.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A single major peak corresponding to Azasetron Hydrochloride-¹³C,d3, with purity calculated based on the peak area percentage.
Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron exerts its antiemetic effect by competitively blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2]
Caption: Mechanism of action of Azasetron as a 5-HT3 receptor antagonist.
Conclusion
The synthesis and rigorous characterization of Azasetron Hydrochloride-¹³C,d3 are crucial for its application as a reliable internal standard in bioanalytical studies. The proposed synthetic route and analytical methods provide a framework for the preparation and quality control of this important research tool. The availability of high-purity, well-characterized isotopically labeled compounds like Azasetron Hydrochloride-¹³C,d3 is fundamental to advancing our understanding of the pharmacokinetics and metabolism of new and existing drugs.
References
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Azasetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron (B53510) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This guide delves into the core mechanism of Azasetron's action, providing a detailed exploration of its molecular interactions, the signal transduction pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document offers a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction: The Emetic Reflex and the Role of Serotonin
Chemotherapy- and radiotherapy-induced nausea and vomiting (CINV and RINV) are significant and debilitating side effects of cancer treatment. The primary trigger for these responses is the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic therapies.[1] This released serotonin then activates 5-HT3 receptors located on vagal afferent nerves, which transmit emetic signals to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.[1][2]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3] Upon binding of serotonin, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization and the propagation of the emetic signal.[3]
Azasetron: A Competitive Antagonist at the 5-HT3 Receptor
Azasetron exerts its antiemetic effect through competitive antagonism at the 5-HT3 receptor.[1] It binds to the same site as serotonin but does not activate the receptor. By occupying the binding site, Azasetron prevents serotonin from binding and initiating the downstream signaling cascade that leads to emesis. This blockade occurs at both peripheral sites on vagal nerve terminals and central sites within the brainstem.[1]
Binding Affinity and Potency
The efficacy of a receptor antagonist is largely determined by its binding affinity (Ki) and its functional inhibitory concentration (IC50). Azasetron demonstrates a high affinity for the 5-HT3 receptor.
| Compound | Receptor/Tissue | Ki (nM) | IC50 (nM) | pKi | Reference(s) |
| Azasetron | Rat small intestine 5-HT3 | 0.33 | - | - | [4] |
| Azasetron HCl | 5-HT3 | - | 0.33 | - | [5] |
| Ondansetron (B39145) | 5-HT3 | 6.16 | 810 | - | [5] |
| Granisetron (B54018) | Rat cortical membranes | - | - | 9.15 | [6] |
| Palonosetron | 5-HT3 | 0.17 | - | - | [5] |
| Ramosetron HCl | 5-HT3 | 0.091 | - | - | [5] |
| Tropisetron | 5-HT3 | 5.3 | 70.1 | - | [5] |
Table 1: Comparative binding affinities and inhibitory concentrations of Azasetron and other 5-HT3 receptor antagonists.
Signal Transduction Pathway of the 5-HT3 Receptor and its Inhibition by Azasetron
The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, which acts as the primary signal. This leads to a cascade of intracellular events culminating in the transmission of the emetic signal. Azasetron, by blocking the initial binding of serotonin, effectively prevents this entire signaling cascade from occurring.
Experimental Protocols for a Technical Audience
The characterization of Azasetron's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol outlines the determination of the binding affinity (Ki) of a test compound like Azasetron for the 5-HT3 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing 5-HT3 receptors (e.g., rat small intestine, HEK293 cells transfected with 5-HT3R).
-
Radioligand: [3H]Granisetron or other suitable 5-HT3 receptor radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Test Compound: Azasetron in a range of concentrations.
-
Scintillation Counter and Vials.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding ligand.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Azasetron.
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Azasetron.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Influx Measurement
This protocol describes how to measure the inhibitory effect of Azasetron on serotonin-induced calcium influx in cells expressing 5-HT3 receptors, a key functional consequence of receptor activation.
Materials:
-
Cell Line: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or NG108-15 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
5-HT3 Agonist: Serotonin (5-HT).
-
Test Compound: Azasetron in a range of concentrations.
-
Fluorescence Plate Reader or Microscope with kinetic reading capabilities.
Procedure:
-
Cell Culture: Culture the 5-HT3R-expressing cells in appropriate media and seed them into 96-well plates.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation: Add different concentrations of Azasetron to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of serotonin into the wells to stimulate the 5-HT3 receptors.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the serotonin response against the log concentration of Azasetron.
-
Determine the IC50 value from the resulting dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Azasetron Hydrochloride-13C,d3 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. This technical guide delves into the critical role of Azasetron Hydrochloride-13C,d3, a stable isotope-labeled internal standard, in the bioanalysis of Azasetron. This guide will explore the underlying principles of stable isotope dilution mass spectrometry, provide a representative experimental protocol for the quantification of Azasetron in plasma, and present the validation parameters that underscore the robustness and reliability of this analytical approach.
The Imperative for an Ideal Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and matrix effects, which can significantly impact the ionization efficiency of the analyte. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly during extraction, chromatography, and ionization.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. By incorporating heavy isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (d), the molecular weight of the internal standard is increased without significantly altering its chemical properties. This allows for its differentiation from the unlabeled analyte by the mass spectrometer, while ensuring that it co-elutes chromatographically and experiences similar matrix effects and extraction recovery. The use of a SIL-IS thereby enables highly accurate and precise quantification.
Azasetron and the Significance of its Stable Isotope-Labeled Analog
Azasetron is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy. Accurate measurement of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. This compound serves as the ideal internal standard for this purpose.
The incorporation of both ¹³C and deuterium atoms provides a significant mass shift from the parent molecule, minimizing the risk of isotopic cross-talk. This ensures that the signal from the internal standard does not interfere with the signal from the analyte, and vice versa.
A Representative Bioanalytical Method for Azasetron Quantification
The following section outlines a representative experimental protocol for the quantification of Azasetron in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar 5-HT3 antagonists and general principles of bioanalytical method validation.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Azasetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Azasetron hydrochloride in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Azasetron stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in a 50:50 methanol:water mixture.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MRM Transitions | Azasetron: m/z 349.9 → 223.5[1] Azasetron-13C,d3: m/z 354.9 → 228.5 (Predicted) |
| Collision Energy | To be optimized for the specific instrument. |
| Declustering Potential | To be optimized for the specific instrument. |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity and Range | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). A typical range could be 0.1 to 100 ng/mL. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value). |
| Accuracy and Precision | The intra- and inter-day precision (as coefficient of variation, CV) should not exceed 15% for QC samples (20% for LLOQ). The accuracy (as relative error, RE) should be within ±15% of the nominal values for QC samples (±20% for LLOQ). This should be evaluated at a minimum of three QC levels (low, medium, and high). |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The IS-normalized matrix factor should ideally be close to 1. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The stability of stock and working solutions should also be established. |
Visualizing the Workflow and Logic
To further elucidate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis represents the most robust and reliable approach for the quantification of Azasetron in biological matrices. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process effectively compensates for potential sources of error, leading to highly accurate and precise data. This is crucial for making informed decisions in drug development, from preclinical pharmacokinetic studies to clinical trials. The representative method and validation criteria outlined in this guide provide a solid framework for researchers and scientists to develop and implement rigorous bioanalytical assays for Azasetron, ensuring data of the highest quality and integrity.
References
Technical Guide: Determination of the Isotopic Purity of Azasetron Hydrochloride-13C,d3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The use of stable isotopes, such as Deuterium (d or ²H) and Carbon-13 (¹³C), allows for the differentiation of a drug from its metabolites and endogenous compounds, facilitating precise quantification in complex biological matrices.[1][2] Azasetron (B53510) Hydrochloride, a potent and selective 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, is often studied using its isotopically labeled form, Azasetron Hydrochloride-13C,d3, as an internal standard in quantitative bioanalysis by mass spectrometry.[3][4][5]
The accuracy of such studies hinges on the isotopic purity of the labeled internal standard. Impurities, particularly the presence of the unlabeled analyte, can lead to an overestimation of the drug concentration and compromise the integrity of the study data.[6] This guide provides an in-depth overview of the core methodologies for determining the isotopic purity of this compound, focusing on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action of Azasetron
Azasetron functions by selectively blocking serotonin (B10506) (5-HT3) receptors.[3] During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin. This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[3] Azasetron competitively inhibits this binding, effectively blocking the emetic signal pathway.[3]
References
- 1. symeres.com [symeres.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
Azasetron: A Technical Guide to a High-Affinity 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron (B53510) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Structurally classified as a benzamide (B126) derivative, it is distinct from the indole-type antagonists like ondansetron (B39145) and granisetron (B54018).[1][2] This distinction underlies its unique pharmacokinetic profile.[1] Azasetron is primarily utilized for the management and prophylaxis of nausea and vomiting, particularly those induced by cancer chemotherapy and radiotherapy.[3][4] Its therapeutic efficacy is rooted in its high-affinity competitive antagonism at 5-HT3 receptors, which are ligand-gated ion channels extensively involved in the emetic reflex.[3][5] This document provides a comprehensive technical overview of Azasetron's pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Chemotherapeutic agents can induce the release of large quantities of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[6][7] This released serotonin activates 5-HT3 receptors located on the terminals of vagal afferent nerves.[3][6] Activation of these receptors initiates a signal that is transmitted to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus, which in turn stimulates the vomiting center in the medulla oblongata, culminating in the emetic reflex.[3][6][7]
Azasetron functions as a competitive antagonist at these 5-HT3 receptors.[3][5] By binding with high affinity to both peripheral and central 5-HT3 receptors, Azasetron effectively blocks serotonin from binding and activating them.[3] This action interrupts the transmission of the emetic signal from the gut to the brain, thereby preventing the sensations of nausea and the act of vomiting.[3][7]
Pharmacological Profile
Azasetron's efficacy is underscored by its high binding affinity for the 5-HT3 receptor and its favorable pharmacokinetic properties.
Receptor Binding Affinity
Quantitative analysis demonstrates Azasetron's potent and selective binding to the 5-HT3 receptor. It competitively inhibits the binding of radiolabeled ligands to these receptors in tissue preparations.[5]
| Parameter | Value | Receptor | Notes | Source |
| Ki | 0.33 nM | 5-HT3 | Determined by competitive radioligand binding assay using [3H]granisetron in rat small intestine preparations. | [5] |
| pKi | 9.27 | 5-HT3 | The pKi is the negative logarithm of the Ki value. | [8][9] |
Pharmacokinetics
Azasetron exhibits a distinct pharmacokinetic profile compared to indole-type antagonists.[1] A significant portion of the administered dose is excreted in its unmetabolized form.
| Parameter | Value | Species | Route | Notes | Source |
| Bioavailability | ~90% | Human | Oral | Demonstrates high oral bioavailability due to a saturable transport mechanism in the small intestine. | [1] |
| Excretion | 60-70% | Human | IV & Oral | Excreted as unmetabolized form in urine. | [1] |
| Cmax (Oral) | 124.7 ng/ml | Rabbit | Oral | Peak plasma concentration. | [10] |
| tmax (Oral) | 0.85 h | Rabbit | Oral | Time to reach peak plasma concentration. | [10] |
| Cmax (Rectal) | 904.8 ng/ml | Rabbit | Rectal | Peak plasma concentration. | [10] |
| tmax (Rectal) | 0.18 h | Rabbit | Rectal | Time to reach peak plasma concentration. | [10] |
Key Experimental Protocols
The characterization of Azasetron's pharmacology relies on established in vitro and in vivo methodologies.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor using a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation:
-
Excise small intestine from Wistar rats and place in ice-cold buffer.[5]
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 4°C. Discard the supernatant.
-
Wash the pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing the membrane preparation, a fixed concentration of [3H]granisetron (radioligand), and either buffer, excess unlabeled granisetron (for non-specific binding), or varying concentrations of Azasetron.[5]
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Azasetron concentration.
-
Determine the IC50 (the concentration of Azasetron that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antiemetic Efficacy Model (Cisplatin-Induced Emesis in Ferrets)
This protocol evaluates the in vivo efficacy of Azasetron in a gold-standard animal model for chemotherapy-induced emesis.[11][12]
Methodology:
-
Animal Preparation:
-
Drug Administration and Emetogenic Challenge:
-
On the day of the experiment, administer Azasetron or a vehicle control via the desired route (e.g., intravenous, oral).
-
After the appropriate pre-treatment interval (e.g., 30 minutes), administer a highly emetogenic dose of cisplatin (B142131) intravenously.[13]
-
-
Observation:
-
Immediately place each animal in an individual observation cage.
-
Observe and record the number of retches and vomits (emetic episodes) for a predetermined period (e.g., 4-6 hours).
-
-
Data Analysis:
-
Sum the total number of emetic episodes for each animal.
-
Compare the average number of episodes in the Azasetron-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Calculate the percentage reduction in emesis to determine the dose-dependent efficacy of Azasetron.
-
Conclusion
Azasetron is a highly potent and selective 5-HT3 receptor antagonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its high binding affinity translates to effective blockade of the serotonergic pathways that trigger chemotherapy-induced nausea and vomiting. The experimental protocols detailed herein represent standard, robust methods for characterizing the pharmacological properties of Azasetron and similar agents. This technical guide provides a foundational understanding for researchers and professionals involved in the continued study and development of antiemetic therapies.
References
- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]
- 4. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. Azasetron - Wikipedia [en.wikipedia.org]
- 9. Azasetron [medbox.iiab.me]
- 10. Absorption characteristics of azasetron from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 13. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
Methodological & Application
Quantitative Analysis of Azasetron Using Azasetron Hydrochloride-13C,d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate and reliable quantification of Azasetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Azasetron in human plasma using a stable isotope-labeled internal standard, Azasetron Hydrochloride-13C,d3, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapy and radiotherapy can trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, inducing nausea and vomiting. Azasetron competitively blocks these 5-HT3 receptors, thereby inhibiting the transmission of the emetic signal.
Experimental Protocols
This section details the UPLC-MS/MS method for the quantification of Azasetron in human plasma.
Materials and Reagents
-
Analytes: Azasetron Hydrochloride (Purity >99.5%), this compound (Isotopic Purity >99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade)
-
Water: Deionized or Milli-Q water
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Azasetron HCl and Azasetron-13C,d3 HCl into separate 1 mL volumetric flasks. Dissolve in methanol and make up to the volume.
-
Working Standard Solutions: Prepare a series of working standard solutions of Azasetron by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Azasetron-13C,d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL Azasetron-13C,d3 working solution to each plasma sample (except for blank samples, to which 20 µL of diluent is added). Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
Table 1: UPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| Chromatography | |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Azasetron | 350.1 | 138.1 | 30 | 25 |
| Azasetron-13C,d3 (IS) | 354.1 | 142.1 | 30 | 25 |
Note: The molecular weight of Azasetron free base is 349.81 g/mol (C17H20ClN3O3). The precursor ion [M+H]+ is m/z 350.1. The molecular weight of Azasetron-13C,d3 free base is approximately 353.8 g/mol . The precursor ion [M+H]+ is m/z 354.1. Product ions are predicted based on common fragmentation pathways and would require experimental optimization.
Quantitative Data and Method Validation
The method should be validated according to FDA guidelines for bioanalytical method validation. The following tables summarize representative data for a validated assay.[2][3][4]
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Calibration Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ Accuracy | Within ±20% of nominal value |
| LLOQ Precision (CV%) | ≤ 20% |
| Other Standards Accuracy | Within ±15% of nominal value |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (CV%) (n=5) | Intra-Day Accuracy (%) (n=5) | Inter-Day Precision (CV%) (n=15) | Inter-Day Accuracy (%) (n=15) |
| LLOQ | 0.1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 101.5 |
| Mid QC | 15 | 4.8 | 101.3 | 5.9 | 99.4 |
| High QC | 150 | 4.1 | 97.5 | 5.2 | 98.1 |
Acceptance Criteria: For LLOQ, precision ≤20% and accuracy within 80-120%. For other QCs, precision ≤15% and accuracy within 85-115%.
Table 5: Matrix Effect and Recovery
| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 0.3 | 92.5 | 0.98 | 1.01 |
| High QC | 150 | 95.1 | 1.03 | 0.99 |
Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 15%.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of Azasetron in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The simple protein precipitation procedure allows for high-throughput sample processing. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
Application Note and Protocol for the Quantification of Azasetron in Human Plasma using Azasetron Hydrochloride-13C,d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy.[1][2] Accurate quantification of Azasetron in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Azasetron in human plasma samples using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Azasetron Hydrochloride-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principle
This method employs protein precipitation to extract Azasetron and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Azasetron Hydrochloride (Reference Standard)
-
This compound (Internal Standard)[3]
-
Human plasma (K3EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solutions Preparation
-
Primary Stock Solution of Azasetron (1 mg/mL): Accurately weigh and dissolve 10 mg of Azasetron Hydrochloride in 10 mL of methanol.
-
Primary Stock Solution of Azasetron-13C,d3 (IS) (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions of Azasetron: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tubes.
-
Add 20 µL of the working internal standard solution (100 ng/mL Azasetron-13C,d3) to each tube, except for blank samples (to which 20 µL of acetonitrile is added).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to HPLC vials for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 400°C
-
Spray Voltage: 4000 V
-
MRM Transitions (example values, should be optimized):
-
Azasetron: Precursor ion (Q1) m/z 350.1 -> Product ion (Q3) m/z 138.1
-
Azasetron-13C,d3 (IS): Precursor ion (Q1) m/z 354.1 -> Product ion (Q3) m/z 141.1
-
-
Data Presentation
Table 1: Quantitative Parameters for Azasetron Assay
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
Note: These are typical performance characteristics and should be validated in your laboratory.
Visualizations
Caption: Experimental workflow for Azasetron analysis in plasma.
Caption: Mechanism of action of Azasetron as a 5-HT3 antagonist.
References
Application Notes: Quantitative Analysis of Azasetron in Human Plasma using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Azasetron in human plasma using Isotope Dilution Mass Spectrometry (IDMS). Azasetron is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy.[1] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employs a stable isotope-labeled internal standard, Azasetron-d3, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials of Azasetron.
Introduction
Azasetron is a benzamide (B126) derivative that acts as a selective antagonist of the 5-HT3 receptor.[1] Accurate and reliable quantification of Azasetron in biological matrices is crucial for understanding its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability by using a stable isotope-labeled internal standard that behaves nearly identically to the analyte during sample preparation and ionization.[2] This document provides a comprehensive protocol for the determination of Azasetron in human plasma using LC-MS/MS with Azasetron-d3 as the internal standard.
Experimental
Materials and Reagents
-
Azasetron hydrochloride (Reference Standard)
-
Azasetron-d3 hydrochloride (Internal Standard)[3]
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Azasetron hydrochloride and Azasetron-d3 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Azasetron stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Azasetron-d3 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Azasetron-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized, a typical starting point is 5% B, ramping to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized based on the instrument |
| Gas Flow Rates | To be optimized based on the instrument |
MRM Transitions:
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Azasetron | 350.1 | 224.0 |
| 350.1 | 110.1 | |
| Azasetron-d3 (IS) | 353.1 | 227.0 |
| 353.1 | 113.1 |
Note: The precursor ion for Azasetron corresponds to its [M+H]+ adduct.[2] The product ions are based on the fragmentation pattern of Azasetron.[2] The transitions for Azasetron-d3 are predicted based on a +3 Da shift from the unlabeled compound.
Data Analysis and Quantification
The concentration of Azasetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Azasetron in the unknown samples is then interpolated from this calibration curve using a linear regression model.
Method Validation (Summary)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and processing conditions |
Visualizations
Caption: Experimental workflow for Azasetron quantification.
References
Application Notes and Protocols for the Chromatographic Separation of Azasetron from its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azasetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. Understanding the metabolic fate of Azasetron is crucial for comprehending its pharmacokinetic profile, efficacy, and safety. A significant portion of Azasetron is excreted unchanged in the urine (60-70%). The remaining fraction undergoes metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. While the complete metabolic profile of Azasetron is not extensively detailed in publicly available literature, common metabolic pathways for structurally related 5-HT3 antagonists, such as ondansetron, include N-demethylation and hydroxylation. This document provides a generalized approach and hypothetical protocols for the chromatographic separation of Azasetron from its potential metabolites, based on established analytical techniques for similar compounds.
Hypothetical Metabolic Pathway of Azasetron
The metabolism of Azasetron likely involves Phase I oxidation reactions, leading to the formation of metabolites with increased polarity to facilitate their excretion. Based on the metabolism of similar compounds, potential major metabolites of Azasetron could include an N-oxide derivative and a desmethyl derivative.
Caption: Hypothetical metabolic pathway of Azasetron.
Experimental Workflow for Separation and Analysis
A typical workflow for the analysis of Azasetron and its metabolites from biological matrices involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow.
Quantitative Data Summary
The following table summarizes hypothetical retention times and mass-to-charge ratios (m/z) for Azasetron and its potential metabolites that could be obtained using a suitable LC-MS/MS method. These values are for illustrative purposes and would need to be determined experimentally.
| Compound | Retention Time (min) | [M+H]+ (m/z) |
| Azasetron | 5.2 | 350.1 |
| Azasetron N-oxide | 4.5 | 366.1 |
| N-desmethyl-Azasetron | 4.8 | 336.1 |
| Internal Standard (IS) | 5.5 | Varies |
Detailed Experimental Protocols
The following are generalized protocols for sample preparation and chromatographic analysis. These should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Sample Preparation from Plasma
Objective: To extract Azasetron and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
0.1% Formic acid in water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Spike 500 µL of plasma with 50 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Objective: To achieve chromatographic separation of Azasetron and its metabolites.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for Azasetron (e.g., ~300 nm).
-
Mass Spectrometry (MS) Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is highly recommended for selective and sensitive detection.
-
Note: The chromatographic conditions provided are a starting point and may require optimization to achieve baseline separation of Azasetron and all its metabolites, depending on the specific column and instrumentation used. The identification of metabolites would require reference standards or further characterization using high-resolution mass spectrometry and NMR.
Application Note: Therapeutic Drug Monitoring of Azasetron in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of Azasetron in human plasma for therapeutic drug monitoring (TDM). The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard (SIL-IS), Azasetron-d3. Sample preparation is achieved through a straightforward protein precipitation procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method is designed to be highly selective and sensitive, making it suitable for pharmacokinetic studies and routine clinical monitoring of Azasetron. All quantitative data and experimental procedures are outlined to facilitate implementation in a research or clinical laboratory setting.
Introduction
Azasetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Therapeutic drug monitoring of Azasetron can help optimize dosing regimens, minimize toxicity, and improve therapeutic outcomes. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Azasetron-d3, is critical for accurate and precise quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This application note provides a comprehensive protocol for the determination of Azasetron in human plasma using LC-MS/MS with Azasetron-d3 as the internal standard.
Signaling Pathway of 5-HT3 Receptor Antagonists
Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonists like Azasetron.
Experimental Protocols
Materials and Reagents
-
Azasetron hydrochloride (Reference Standard)
-
Azasetron-d3 hydrochloride (Internal Standard)[2]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Ammonium formate (B1220265) (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Azasetron hydrochloride and Azasetron-d3 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare working solutions for calibration standards and quality controls by serially diluting the Azasetron stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution by diluting the Azasetron-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
The protein precipitation method is recommended for its simplicity and efficiency.
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma into the respective tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL Azasetron-d3) to all tubes except for the blank matrix.
-
For calibration standards and QCs, add 20 µL of the corresponding working solution. For blank and patient samples, add 20 µL of 50:50 methanol:water.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the proposed chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
| Dwell Time | 100 ms |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| Azasetron | 350.1 |
| Azasetron | 350.1 |
| Azasetron-d3 (IS) | 353.1 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Method Validation Parameters (Hypothetical Data)
The following table presents typical acceptance criteria and hypothetical performance data for a validated bioanalytical method according to regulatory guidelines.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range (ng/mL) | - | 1 - 1000 |
| LLOQ (ng/mL) | S/N > 10 | 1 |
| Accuracy (%) | 85 - 115% (80-120% for LLOQ) | 95.2 - 104.5% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | CV ≤ 15% | < 12% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal | Stable |
Experimental Workflow
Figure 2: Experimental workflow for the TDM of Azasetron.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Azasetron in human plasma. The use of a stable isotope-labeled internal standard, Azasetron-d3, ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high throughput, making it suitable for routine clinical applications and pharmacokinetic research. This application note provides a solid foundation for laboratories to implement Azasetron TDM, contributing to personalized medicine and improved patient care.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Azasetron LC-MS/MS Analysis
Welcome to the Technical Support Center for Azasetron LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Azasetron analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[1][2] In the context of Azasetron LC-MS/MS analysis, endogenous components of biological matrices like plasma, serum, or urine can co-elute with Azasetron and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3][4]
Q2: What are the common signs of matrix effects in my Azasetron LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte peak areas between different lots of biological matrix.
-
Inconsistent results for quality control (QC) samples.[1]
-
A significant difference in the slope of the calibration curve prepared in solvent versus the one prepared in the biological matrix.
-
Drifting retention times or distorted peak shapes.[5]
-
Unusually high or low recovery values that are not consistent across different concentration levels.
Q3: How can I quantitatively assess the matrix effect for my Azasetron assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of Azasetron in a post-extraction spiked sample to the peak area of Azasetron in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value close to 100% indicates a negligible matrix effect, a value less than 100% suggests ion suppression, and a value greater than 100% indicates ion enhancement.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The primary strategies to overcome matrix effects can be categorized as follows:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[4]
-
Chromatographic Separation: To separate Azasetron from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: To compensate for signal variations.[4]
-
Sample Dilution: To reduce the concentration of interfering components.[6]
II. Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptoms: Low analyte response, poor sensitivity, and underestimation of Azasetron concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inadequate Sample Cleanup | Endogenous phospholipids (B1166683) and proteins are common sources of ion suppression. Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove these interferences. Protein precipitation (PPT) alone may not be sufficient. |
| Co-elution of Matrix Components | Modify the chromatographic conditions to improve the separation of Azasetron from interfering matrix components. This can be achieved by: • Adjusting the mobile phase gradient profile. • Changing the mobile phase composition (e.g., altering the organic solvent or pH).[7] • Using a different stationary phase (e.g., a column with a different chemistry). |
| Inappropriate Internal Standard | If a non-isotope labeled internal standard is used, it may not experience the same degree of ion suppression as Azasetron. The use of a stable isotope-labeled (SIL) internal standard for Azasetron is highly recommended as it co-elutes and experiences similar matrix effects, providing more accurate correction.[1] |
| High Concentration of Matrix Components | If the Azasetron concentration is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components and thereby minimize ion suppression.[8] |
Issue 2: Inconsistent and Irreproducible Results
Symptoms: High variability in QC sample results and poor precision.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variability in Sample Matrix | Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects. It is crucial to evaluate the matrix effect across multiple lots of the biological matrix during method development. |
| Inconsistent Sample Preparation | Manual sample preparation methods can introduce variability. Automating the sample preparation process, particularly for LLE or SPE, can improve consistency. Ensure that all steps, such as vortexing times and evaporation conditions, are standardized. |
| Carryover from Previous Injections | Interfering compounds from previous injections can be carried over and affect subsequent analyses, leading to inconsistent results.[9] Implement a robust needle wash protocol and ensure the column is adequately equilibrated between injections. |
III. Experimental Protocols
Sample Preparation Methodologies
Effective sample preparation is the most critical step in mitigating matrix effects.[4] Below are detailed protocols for three common techniques.
a) Protein Precipitation (PPT)
A simple and rapid method, but often less effective at removing all matrix interferences compared to LLE and SPE.[10][11]
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE)
Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[12][13]
Protocol:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) Solid-Phase Extraction (SPE)
Provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[14]
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[15]
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Azasetron with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Parameters
Optimized chromatographic and mass spectrometric conditions are essential for resolving Azasetron from matrix components and achieving sensitive detection.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azasetron: m/z 281.2 → 156.1 Internal Standard (e.g., Granisetron): m/z 313.2 → 138.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
IV. Data Presentation
The following tables summarize typical quantitative data obtained when evaluating different sample preparation methods for Azasetron analysis in human plasma.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | 75.6 ± 8.3 | 64.4 ± 7.2 |
| Liquid-Liquid Extraction (MTBE) | 92.5 ± 4.3 | 91.3 ± 6.5 | 84.5 ± 5.9 |
| Solid-Phase Extraction (Mixed-Mode) | 95.8 ± 3.7 | 98.2 ± 4.1 | 94.1 ± 4.5 |
Data are presented as Mean ± Standard Deviation (n=6).
Table 2: Intra-day and Inter-day Precision and Accuracy for Azasetron QC Samples (SPE Method)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.0 | 4.8 | 102.5 | 5.6 | 101.9 |
| Medium | 10.0 | 3.5 | 98.7 | 4.2 | 99.3 |
| High | 50.0 | 2.9 | 101.1 | 3.8 | 100.5 |
%CV = Coefficient of Variation
V. Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
This guide provides a comprehensive overview of troubleshooting and overcoming matrix effects in Azasetron LC-MS/MS analysis. By following these guidelines, researchers can develop robust and reliable bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the elimination of matrix effects in the LC-MS/MS analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish [oar.marine.ie]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Chromatographic Isotopic Effects of Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with the chromatographic isotopic effects of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotopic effect of deuterated standards?
The chromatographic isotopic effect is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart show different retention times during chromatographic separation.[1] In reversed-phase liquid chromatography (RPLC), the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][2][3] This is often called an "inverse isotope effect".[3][4] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may occur, with deuterated compounds sometimes exhibiting longer retention times.[5][6]
Q2: What causes the retention time shift between a deuterated standard and its analyte?
The primary cause lies in the physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[1] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[1][6] These subtle differences influence the molecule's hydrophobicity and its interaction with the stationary phase, resulting in the retention time shift.[1]
Q3: How do the number and position of deuterium (B1214612) atoms affect the chromatographic shift?
Yes, both factors are significant. The magnitude of the retention time shift is often proportional to the number of deuterium atoms in the molecule; a greater number of substitutions generally leads to a more pronounced shift.[1][5][6][7][8] The position of deuteration also plays a crucial role, as the location of the deuterium atoms can affect the molecule's overall polarity and interaction with the stationary phase.[5][6] For instance, placing deuterium atoms closer to a polar functional group can have a more significant impact on polar interactions with the stationary phase.[9]
Q4: How can a chromatographic shift affect the accuracy of my quantitative results?
A significant chromatographic shift can severely compromise the accuracy and precision of an analytical method.[1] If the deuterated internal standard (D-IS) does not co-elute perfectly with the analyte, they can be exposed to different co-eluting matrix components.[10] This can lead to differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement in the mass spectrometer's ion source.[2][10][11][12] This variability undermines the fundamental assumption of using an internal standard, which is that it behaves identically to the analyte, leading to scattered and inaccurate results.[11][12]
Q5: Are there alternatives to deuterated standards if the isotopic effect is problematic?
If method optimization fails to resolve the co-elution issue, you can consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][10][11][12] These isotopes are less prone to causing chromatographic shifts and can provide more reliable co-elution with the analyte.[10][12][13]
Troubleshooting Guides
Guide 1: Issue - Analyte and Deuterated Standard Peaks are Separated
This guide provides a step-by-step process to diagnose and resolve issues arising from a lack of co-elution between the analyte and the deuterated internal standard.
Step 1: Visually Confirm the Separation
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.[1][10] A clear separation between the two peaks indicates a chromatographic isotope effect that needs to be addressed.[10]
Step 2: Optimize Chromatographic Conditions If a shift is confirmed, modify the analytical method to improve co-elution.
-
Mobile Phase Composition: Adjusting the organic-to-aqueous solvent ratio or modifying the mobile phase pH (for ionizable compounds) can alter the interactions of both compounds with the stationary phase, potentially reducing the retention time difference.[1][11]
-
Column Temperature: Modifying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and potentially reduce the separation.[1][5][10]
-
Column Choice: In some cases, intentionally using a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[11][12]
Step 3: Consider Alternative Internal Standards
-
Action: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N.[1][10]
-
Rationale: These heavier isotopes do not typically exhibit the same chromatographic isotope effect as deuterium and are more likely to co-elute perfectly with the analyte.[10][12]
Guide 2: Issue - Inaccurate or Inconsistent Quantitative Results
Inaccurate quantification, despite using a deuterated internal standard, can stem from several underlying issues. This guide helps identify the root cause.
Troubleshooting Steps:
-
Check for Co-elution: As detailed in Guide 1, the first step is to verify that your analyte and internal standard are co-eluting. Lack of co-elution is a primary cause of differential matrix effects.[2][10][11]
-
Assess Isotopic Purity: The deuterated standard may contain a small amount of the unlabeled analyte.[10] This impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[10] Refer to the Experimental Protocol for Assessing Isotopic Purity below.
-
Investigate Isotopic Exchange: Deuterium atoms can sometimes be replaced by protons from the solvent or sample matrix, a process known as back-exchange.[11] This is more likely if deuterium labels are in unstable positions (e.g., on heteroatoms like -OH or -NH) or if samples are stored under acidic or basic conditions.[11][14]
Quantitative Data Summary
The degree of retention time shift (Δt_R) due to the isotopic effect can vary based on the molecule and the chromatographic conditions. The following table summarizes data from published studies.
| Compound Pair | Chromatographic System | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Reversed-Phase LC-MS/MS | - | Slightly earlier elution | < 0.16 min | [6] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Reversed-Phase LC-MS/MS | - | Slightly earlier elution | < 0.16 min | [6] |
| Olanzapine / Olanzapine-d3 | Normal-Phase LC-MS/MS | 1.60 | 1.66 | -0.06 min | [4] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Normal-Phase LC-MS/MS | 2.62 | 2.74 | -0.12 min | [4] |
| Metformin / d6-Metformin | Gas Chromatography-MS | 3.60 | 3.57 | 0.03 min | [15] |
Note: A positive Δt_R indicates the deuterated standard elutes earlier. A negative value indicates it elutes later (as seen in NPLC).
Experimental Protocols
Protocol 1: Evaluating Matrix Effects via Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[10]
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[10]
-
Analysis: Inject a blank matrix sample (without the analyte or standard) onto the LC system.
-
Data Acquisition: Monitor the signal of the infused analyte and internal standard throughout the run.
-
Interpretation: A stable, flat baseline indicates no matrix effects. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[10]
Protocol 2: Assessing Isotopic Purity of a Deuterated Standard
Objective: To quantify the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard solution.[10]
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.[10]
-
Acquire Mass Spectra: Analyze this high-concentration solution by LC-MS/MS.
-
Monitor Transitions: Monitor not only the mass transition for the deuterated standard but also the mass transition for the unlabeled analyte.[10]
-
Evaluate Response: The presence of a signal at the analyte's mass transition indicates the presence of the unlabeled form.[10] The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the contribution from the internal standard to the analyte signal should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[11] If it is higher, it indicates significant contamination that could compromise results.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Azasetron-13C,d3.
Welcome to the technical support center for Azasetron-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium (B1214612) during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for Azasetron-13C,d3?
Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as Azasetron-13C,d3, are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This is a significant concern in analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) because it can lead to inaccurate quantification and misinterpretation of data. For Azasetron-13C,d3, which is used as an internal standard, back-exchange can compromise the reliability of pharmacokinetic and metabolic studies.[][3]
Q2: What are the primary factors that influence the rate of deuterium back-exchange?
The rate of hydrogen-deuterium exchange is influenced by several key factors, including:
-
pH: The exchange rate is pH-dependent, with the minimum exchange typically occurring in the acidic range of pH 2.5-3.0.[4][5]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[6][7]
-
Solvent Type: Protic solvents (e.g., water, methanol) can readily exchange hydrogens with the deuterated compound. Aprotic solvents (e.g., acetonitrile (B52724), dioxane) are preferred for storage and analysis.[4]
-
Location of the Deuterium Label: The position of the deuterium atoms on the molecule affects their susceptibility to exchange. Deuteriums on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are generally more prone to exchange.[8]
Q3: How should I store my Azasetron-13C,d3 to ensure its isotopic stability?
To minimize deuterium exchange during storage, it is recommended to:
-
Choose the Right Solvent: Whenever possible, store Azasetron-13C,d3 in an aprotic solvent such as acetonitrile or DMSO.[4][7] If an aqueous solution is necessary, use a D₂O-based buffer.[4]
-
Control the Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to significantly slow down the exchange rate.[4][7]
-
Maintain Optimal pH: If using an aqueous buffer, ensure the pH is in the acidic range to minimize exchange.[4]
-
Protect from Light: Studies on Azasetron have shown that it can degrade upon exposure to light, which could potentially affect the stability of the deuterated analog as well.[9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpected Loss of Deuterium in Azasetron-13C,d3
Symptom: You observe a lower-than-expected signal for Azasetron-13C,d3 and/or the appearance of a signal corresponding to the unlabeled Azasetron in your analytical run (e.g., LC-MS).[4]
This workflow will help you systematically identify the source of deuterium back-exchange.
Caption: A step-by-step workflow to identify and resolve the source of deuterium back-exchange.
Guide 2: Protocol for Minimizing Back-Exchange During LC-MS Analysis
This protocol provides a methodology for analyzing Azasetron-13C,d3 while minimizing the loss of the deuterium label during the analytical run.
Caption: A workflow outlining the key steps to minimize deuterium back-exchange during LC-MS analysis.
Data Presentation
The following tables summarize key parameters and their impact on deuterium back-exchange, providing a quick reference for experimental design.
Table 1: Influence of Experimental Parameters on Deuterium Back-Exchange
| Parameter | Condition to Minimize Back-Exchange | Rationale |
| pH | Acidic (pH 2.5 - 3.0) | The rate of hydrogen-deuterium exchange is at a minimum in this pH range.[4][5] |
| Temperature | Low (0°C or sub-zero) | Reduces the kinetic rate of the exchange reaction.[6][11] |
| Solvent | Aprotic (e.g., Acetonitrile) or D₂O-based | Minimizes the source of exchangeable protons.[4] |
| LC Gradient Time | As short as possible | Reduces the time the analyte is exposed to protic mobile phases.[5][12] |
| Ionic Strength | Low (<20 mM) in the final elution step | Can influence the rate of exchange, with lower salt being beneficial before electrospray ionization.[5][12] |
Table 2: Recommended Solvents for Storage and Analysis
| Solvent Type | Examples | Suitability for Deuterated Compounds |
| Aprotic | Acetonitrile, Dioxane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High: Recommended for long-term storage and as a primary component of analytical mobile phases.[4] |
| Protic | Water (H₂O), Methanol, Ethanol | Low: Should be avoided or used minimally. If necessary, D₂O should be substituted for H₂O.[4] |
Experimental Protocols
Protocol 1: Stability Testing of Azasetron-13C,d3 in Various Solvents
Objective: To determine the stability of the deuterium label on Azasetron-13C,d3 under different solvent and temperature conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of Azasetron-13C,d3 in an aprotic, anhydrous solvent (e.g., acetonitrile).[7]
-
Spike a known concentration of the stock solution into different test media:
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acidified water (pH 2.7 with 0.1% formic acid)
-
Acetonitrile
-
D₂O-based PBS (pD 7.4)
-
-
-
Incubation:
-
Divide each sample into two sets. Incubate one set at 4°C and the other at 37°C.[7]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots by LC-MS.
-
Monitor the ion signals for both Azasetron-13C,d3 and unlabeled Azasetron.
-
-
Data Analysis:
-
Calculate the percentage of deuterium loss at each time point for each condition by comparing the peak area of the unlabeled Azasetron to the total peak area (labeled + unlabeled).
-
Protocol 2: Optimized LC-MS Method for Quantification of Azasetron using Azasetron-13C,d3 Internal Standard
Objective: To provide a robust LC-MS method that minimizes back-exchange for the accurate quantification of Azasetron.
Methodology:
-
Sample Preparation:
-
Perform all sample preparation steps, including dilutions, on ice.
-
If possible, use a final diluent that is primarily aprotic (e.g., 90% acetonitrile). If an aqueous diluent is required, ensure it is acidified to a pH of approximately 2.5-3.0 with formic acid.[4]
-
-
LC Conditions:
-
Autosampler Temperature: 4°C.[6]
-
Column Temperature: 4°C or sub-ambient if available.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A rapid gradient to elute the analyte quickly. The exact gradient will depend on the column and analyte retention but aim for a total run time of less than 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Use a heated electrospray ionization (HESI) source.
-
Optimize source parameters (e.g., gas flows, temperatures) to ensure efficient desolvation while minimizing the temperature the analyte is exposed to in the source.
-
Set up the instrument to monitor for the mass-to-charge ratio (m/z) of both Azasetron and Azasetron-13C,d3.
-
References
- 1. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Co-elution of Azasetron and its Labeled Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the co-elution of Azasetron and its labeled internal standard, typically Azasetron-d3. Achieving co-elution is critical for accurate and precise quantification in bioanalytical methods by compensating for matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: Why is achieving co-elution of Azasetron and its labeled internal standard important?
A1: Co-elution is crucial for the principle of isotope dilution mass spectrometry to hold true. A stable isotope-labeled internal standard (SIL-IS) is designed to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[1] If the analyte and IS do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise quantification.
Q2: What typically causes a retention time shift between Azasetron and its deuterated internal standard (Azasetron-d3)?
A2: The primary cause is the deuterium (B1214612) isotope effect. The substitution of hydrogen with deuterium atoms can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's hydrophobicity and interaction with the stationary phase.
Q3: What are the key chemical properties of Azasetron to consider for method development?
A3: Azasetron is a basic compound with a pKi of 9.27.[2] Its predicted XLogP3 is 1.6, indicating moderate lipophilicity. Understanding these properties is essential for selecting the appropriate chromatographic conditions, particularly the mobile phase pH, to control its retention and peak shape.
Q4: What are typical starting conditions for HPLC or LC-MS/MS analysis of Azasetron?
A4: Based on published methods for Azasetron and similar compounds, common starting conditions include a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is often slightly acidic, in the range of 4.0 to 5.5, to ensure good peak shape for the basic Azasetron molecule.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the co-elution of Azasetron and its labeled internal standard.
Issue 1: The labeled internal standard (Azasetron-d3) elutes earlier than Azasetron.
-
Cause: This is the expected manifestation of the deuterium isotope effect in reversed-phase chromatography.
-
Troubleshooting Steps:
-
Assess the degree of separation: Determine if the separation is complete or partial. A small, consistent shift might be acceptable if the peaks are sufficiently integrated and matrix effects are minimal and consistent.
-
Modify the mobile phase composition:
-
Decrease the organic solvent percentage: A lower proportion of organic solvent (e.g., acetonitrile) will increase retention times for both compounds, which can sometimes reduce the separation between them.
-
Adjust the mobile phase pH: Since Azasetron is a basic compound, its retention is highly dependent on the mobile phase pH. Increasing the pH towards its pKa can decrease its polarity and increase retention on a C18 column. Experiment with small pH adjustments (e.g., in 0.2 unit increments) to see the effect on co-elution.
-
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation and may help in achieving co-elution.
-
Lower the column temperature: A decrease in temperature can sometimes reduce the kinetic differences that contribute to the isotope effect, potentially improving co-elution.
-
Issue 2: Poor peak shape (tailing or fronting) for Azasetron and/or the internal standard.
-
Cause: Peak tailing for a basic compound like Azasetron can be due to secondary interactions with silanol (B1196071) groups on the silica-based stationary phase. Peak fronting might indicate column overload.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: Operating at a lower pH (e.g., pH 3-4) will ensure the basic nitrogen in Azasetron is protonated, which can improve peak shape.
-
Use a buffered mobile phase: Buffers like ammonium formate or acetate (B1210297) are essential to control the pH and minimize secondary interactions.
-
Consider a different column: An end-capped C18 column or a column with a different stationary phase (e.g., a hybrid particle or phenyl-hexyl) might offer better peak shape.
-
Reduce injection volume or sample concentration: If fronting is observed, it may be due to overloading the column. Dilute the sample or inject a smaller volume.
-
Issue 3: Inconsistent retention times for both Azasetron and the internal standard.
-
Cause: This can be due to a variety of factors, including inadequate column equilibration, mobile phase instability, or issues with the HPLC system.
-
Troubleshooting Steps:
-
Ensure proper column equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially when using gradients.
-
Prepare fresh mobile phase: Buffers can degrade over time. Prepare fresh mobile phase daily.
-
Check the HPLC system: Inspect for leaks, ensure the pump is delivering a consistent flow rate, and check the column temperature controller.
-
Data Presentation: Illustrative Data on Co-elution Optimization
The following tables present hypothetical data to illustrate the effects of different chromatographic parameters on the retention time difference (ΔRT) between Azasetron and Azasetron-d3. This data is for educational purposes and should be confirmed experimentally.
Table 1: Effect of Mobile Phase Composition (% Acetonitrile) on ΔRT
| % Acetonitrile | Azasetron RT (min) | Azasetron-d3 RT (min) | ΔRT (min) |
| 40 | 5.8 | 5.6 | 0.2 |
| 35 | 7.2 | 6.9 | 0.3 |
| 30 | 9.5 | 9.1 | 0.4 |
Caption: Illustrative data showing the effect of acetonitrile percentage on the retention time and separation of Azasetron and its deuterated internal standard.
Table 2: Effect of Mobile Phase pH on ΔRT
| Mobile Phase pH | Azasetron RT (min) | Azasetron-d3 RT (min) | ΔRT (min) |
| 4.0 | 6.5 | 6.3 | 0.2 |
| 4.5 | 7.8 | 7.5 | 0.3 |
| 5.0 | 9.2 | 8.8 | 0.4 |
Caption: Illustrative data demonstrating the impact of mobile phase pH on the retention and co-elution of Azasetron and Azasetron-d3.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the Azasetron-d3 internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Azasetron: To be determined experimentally (e.g., Q1/Q3)
-
Azasetron-d3: To be determined experimentally (e.g., Q1/Q3)
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Azasetron.
Caption: Troubleshooting decision tree for co-elution optimization.
References
Troubleshooting low recovery of Azasetron during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to low recovery of Azasetron during sample extraction.
Section 1: General Troubleshooting & FAQs
This section addresses initial checks and common questions regarding Azasetron sample handling and stability.
Q1: What are the first things to check when experiencing low Azasetron recovery?
A: Before optimizing the extraction method itself, always verify the fundamentals of sample integrity and stability.
-
Light Exposure: Azasetron is sensitive to light. Exposure to room light, especially at room temperature (25°C) or higher, can lead to significant degradation in as little as 4 hours, often indicated by a color change from colorless to pink and a drop in pH.[1][2] All sample collection, preparation, and storage steps should be performed under light-protected conditions.
-
Temperature: Azasetron solutions are stable for up to 48 hours at room temperature (25°C) and for 14 days at 4°C when protected from light.[1][2] Ensure samples have been stored appropriately to prevent degradation.
-
pH Stability: Azasetron is reported to be stable at physiological pH.[3] However, significant pH changes during storage or sample processing, particularly when combined with light exposure, can contribute to degradation.[1][2]
-
Adsorption: Consider the possibility of your analyte adsorbing to the surfaces of collection tubes or labware, especially if using certain plastics.[4]
Q2: Could my sample matrix be causing low recovery?
A: Yes, the biological matrix is a common source of extraction issues.
-
Protein Binding: Azasetron has minimal protein binding (<30%), which is generally favorable for extraction.[3] However, in complex matrices, even low levels of binding can contribute to recovery loss if not properly disrupted. A protein precipitation step is often required.[5][6]
-
Matrix Interferences: Complex biological samples contain endogenous materials like lipids and salts that can interfere with the extraction process or co-elute with your analyte, causing ion suppression in LC-MS/MS analysis.[7][8][9] Proper sample cleanup is essential to minimize these matrix effects.[7][9]
Section 2: Troubleshooting Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly selective sample preparation technique, but low recovery is a frequent problem.[10][11] The first step in troubleshooting is to collect and analyze each fraction (load, wash, and elution) to determine at which step the analyte is being lost.[12]
Q3: My Azasetron is in the flow-through (load fraction). What went wrong?
A: This indicates that the analyte did not bind effectively to the SPE sorbent.[12]
-
Incorrect Sorbent: Azasetron is a moderately polar compound (XLogP3 = 1.6).[13] For reversed-phase SPE, if the sorbent is too nonpolar (e.g., C18), strong retention is expected. If it's too polar, retention will be weak. Ensure the sorbent chemistry matches the analyte's properties.[10][11]
-
Improper Conditioning/Equilibration: Reversed-phase sorbents must be wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to your sample matrix.[14] Failure to perform these steps prevents proper analyte interaction. Do not let the sorbent dry out before loading the sample.[10][15]
-
Sample Solvent Too Strong: If your sample is dissolved in a solution with a high percentage of organic solvent, it will not retain well on a reversed-phase sorbent. Dilute your sample with a weaker solvent (like water or buffer) to promote binding.
-
Flow Rate Too High: A high flow rate during sample loading can reduce the contact time between Azasetron and the sorbent, leading to breakthrough.[4] Try reducing the loading flow rate.[16]
-
Column Overload: Exceeding the binding capacity of the sorbent will cause the analyte to pass through without being retained.[12] If this is suspected, either reduce the sample volume or increase the sorbent mass.
Q4: I'm losing my Azasetron during the wash step. How can I fix this?
A: This is a classic case of the wash solvent being too strong and prematurely eluting your analyte.[11][12]
-
Decrease Wash Solvent Strength: The goal of the wash step is to remove interferences that are less strongly retained than your analyte. Reduce the percentage of organic solvent in your wash solution to ensure it is strong enough to remove impurities but weak enough to leave Azasetron bound to the sorbent.[10]
-
Optimize pH: If using an ion-exchange mechanism, ensure the pH of the wash solution maintains the charge state required for retention. A change in pH could neutralize the analyte, causing it to elute.[12]
Q5: I can't elute my Azasetron from the SPE cartridge. What should I do?
A: This means the interaction between Azasetron and the sorbent is too strong for your elution solvent to disrupt.[12]
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or switch to a stronger solvent. For reversed-phase, elution strength generally follows: Methanol (B129727) < Acetonitrile (B52724) < Ethyl Acetate (B1210297) < Tetrahydrofuran (THF).[5][15]
-
Optimize Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent to neutralize the analyte will disrupt ionic interactions and facilitate elution from ion-exchange sorbents or improve solubility in reversed-phase elution solvents.[10]
-
Increase Elution Volume: It's possible you are not using enough solvent to completely desorb the analyte from the sorbent.[10] Try passing additional volumes of the elution solvent and collecting them as separate fractions to see if more analyte is recovered.
-
Add a Soak Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes (a "soak step") can improve the desorption kinetics and increase recovery.[16]
| Problem | Common Causes | Recommended Solutions |
| Low Recovery | Analyte found in load fraction (Breakthrough) | - Ensure proper sorbent conditioning and equilibration.- Decrease sample solvent strength (dilute with water/buffer).- Reduce sample loading flow rate.[4]- Increase sorbent mass or decrease sample volume. |
| Analyte found in wash fraction | - Decrease the organic solvent percentage in the wash solution.[10][11]- Optimize pH of the wash solution to maintain analyte retention.[12] | |
| Analyte not found in any fraction (Irreversibly Bound) | - Increase the organic solvent percentage in the elution solvent.[10]- Use a stronger elution solvent (e.g., switch from Methanol to Acetonitrile).[15]- Adjust pH of the elution solvent to neutralize the analyte.[10]- Increase the volume of the elution solvent.[10]- Add a "soak step" during elution.[16] | |
| Inconsistent Recovery | Cartridge bed dried out before sample loading | - Re-condition and re-equilibrate the cartridge.[10] |
| Inconsistent flow rates | - Use an automated system or ensure consistent vacuum/pressure. | |
| Variable sample pH or composition | - Ensure consistent sample pre-treatment for all replicates.[16] |
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a common extraction technique but can be prone to issues like emulsion formation and poor partitioning.[17][18]
Q6: I'm seeing a thick layer (emulsion) between the aqueous and organic phases. What should I do?
A: Emulsion formation is a very common LLE problem, often caused by high concentrations of lipids or proteins in the sample.[17] This emulsion can trap your analyte, leading to low and variable recovery.[17]
-
Prevention: Gently rock or invert the sample to mix the phases instead of vigorous shaking or vortexing.
-
Disruption Techniques:
-
Centrifugation: Spinning the sample at a moderate speed can help break the emulsion.
-
Salting Out: Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and force the separation.
-
Temperature Change: Gently warming or cooling the sample in a water bath can sometimes disrupt the emulsion.
-
Filtration: Pass the entire mixture through a glass wool plug in a pipette.
-
Q7: My Azasetron recovery is low because it seems to be staying in the aqueous layer. Why?
A: This indicates poor partitioning into the organic solvent, which is almost always a pH-related issue.
-
Check Sample pH: For a compound to be extracted from an aqueous solution into an organic solvent, it must be in its neutral, un-ionized form. Azasetron is a basic compound. You must adjust the pH of the aqueous sample to be at least 1.5-2 units above its pKa to ensure it is deprotonated and neutral.
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Common choices for LLE include ethyl acetate, dichloromethane, and mixtures containing them.[18] The solvent should be immiscible with water and have a good affinity for your analyte.[18]
-
Insufficient Mixing: Ensure the two phases have been mixed adequately to allow for the analyte to partition, but not so vigorously that an emulsion forms.
| Problem | Common Causes | Recommended Solutions |
| Emulsion Formation | Vigorous shaking/vortexing.[17]High concentration of lipids/proteins in the sample.[17] | - Mix layers by gentle inversion instead of shaking.- Centrifuge the sample to force layer separation.- Add salt to the aqueous phase ("salting out").- Gently heat or cool the sample. |
| Poor Analyte Partitioning | Incorrect pH of the aqueous phase.[18] | - Adjust the sample pH to ensure Azasetron is in its neutral form (for a basic drug, increase pH). |
| Inappropriate organic solvent. | - Select a solvent with good solubility for Azasetron (e.g., ethyl acetate, dichloromethane).[18] | |
| Insufficient mixing or contact time. | - Ensure adequate but gentle mixing to allow partitioning to reach equilibrium. |
Section 4: Azasetron Physicochemical Data
Having key information about your analyte is crucial for method development and troubleshooting.
| Property | Value | Source |
| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | [19][20] |
| Molecular Formula | C₁₇H₂₀ClN₃O₃ | [3][19][20] |
| Molar Mass | 349.82 g/mol | [3][19][20] |
| pKi | 9.27 (for 5-HT₃ receptor) | [3][19] |
| XLogP3 | 1.6 | [13] |
| Solubility | Highly soluble in aqueous solutions.[3] Soluble in Water (20 mg/mL) and DMSO (2.22 mg/mL).[21] | [3][21] |
| Stability | Stable for 48h at 25°C and 14 days at 4°C when protected from light. Degrades significantly with light exposure.[1][2] | [1][2] |
Section 5: Example Experimental Protocols
The following are general starting-point protocols. They should be optimized for your specific matrix and analytical instrumentation.
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Add 1 mL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent, 30-60 mg) by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from Step 1 onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all water.
-
Elution: Elute the Azasetron with 1 mL of methanol (or a stronger solvent like acetonitrile if needed). Consider adding 1-2% ammonium (B1175870) hydroxide (B78521) to the methanol to facilitate elution of a basic compound.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Add 50 µL of 1M sodium hydroxide to basify the sample (target pH > 10).
-
Extraction: Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or a 90:10 mixture of dichloromethane:isopropanol).
-
Mixing: Cap the tube and mix by gentle inversion for 10-15 minutes. Avoid vigorous shaking.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Analysis by LC-MS/MS
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor → product ion transition for Azasetron and the internal standard.
References
- 1. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azasetron hydrochloride (123040-69-7) for sale [vulcanchem.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 8. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Azasetron | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promochrom.com [promochrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 19. Azasetron - Wikipedia [en.wikipedia.org]
- 20. Azasetron | C17H20ClN3O3 | CID 2264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Azasetron Hydrochloride-13C,d3 Signal Intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Azasetron Hydrochloride-13C,d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound in NMR spectroscopy?
A1: Low signal intensity in ¹³C NMR for an isotopically labeled compound like this compound can stem from several factors:
-
Suboptimal Spectrometer Parameters: Incorrectly set acquisition parameters, such as pulse widths, relaxation delays, and the number of scans, can lead to poor signal accumulation.
-
Poor Sample Preparation: Low sample concentration, the presence of paramagnetic impurities, or improper solvent selection can all negatively impact signal intensity.
-
Instrumental Issues: A poorly tuned or mismatched NMR probe can result in inefficient signal detection.
-
Inadequate Decoupling: Inefficient proton decoupling can lead to signal splitting and a reduction in the apparent signal height.
Q2: I am observing poor signal for this compound in my LC-MS/MS analysis. What are the likely reasons?
A2: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), low signal intensity for this compound is often attributed to:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression.[1][2]
-
Inefficient Ionization: The choice of ionization source (e.g., ESI, APCI) and its settings (e.g., capillary voltage, gas flow rates) may not be optimal for Azasetron Hydrochloride.
-
Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence the ionization efficiency of the analyte. The use of certain additives can either enhance or suppress the signal.[3][4]
-
Analyte Degradation: The compound may be degrading in the sample, during the chromatographic run, or in the ion source.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Weak or no observable ¹³C signal for this compound.
This guide provides a systematic approach to troubleshooting and enhancing the ¹³C NMR signal.
Caption: Troubleshooting workflow for low ¹³C NMR signal.
Detailed Steps:
-
Verify Sample Concentration and Purity:
-
Ensure the concentration of this compound is sufficient for ¹³C NMR detection.
-
Check for paramagnetic impurities which can cause signal broadening and reduce intensity.
-
-
Optimize Acquisition Parameters:
-
Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.
-
Relaxation Delay (d1): Ensure the relaxation delay is adequate, typically 1-2 times the longest T1 relaxation time of the carbon nuclei, to allow for full magnetization recovery between pulses.
-
Pulse Width: Calibrate the 90° pulse width for the ¹³C channel.
-
-
Check Probe Tuning and Matching:
-
Properly tune and match the NMR probe to the ¹³C frequency. Mismatched tuning can lead to significant signal loss.
-
-
Optimize ¹H Decoupling:
-
Ensure that the proton decoupler is on and functioning correctly.
-
Optimize the decoupling power and offset to achieve broad and efficient decoupling across the entire proton spectrum.
-
-
Consider Advanced Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem: Poor signal intensity or high signal variability for this compound.
This guide addresses common issues related to signal intensity in LC-MS/MS.
Caption: Troubleshooting workflow for low LC-MS/MS signal.
Detailed Steps:
-
Optimize Ion Source Parameters:
-
Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for this compound.
-
-
Modify Mobile Phase Composition:
-
Adjust the pH of the mobile phase to promote the ionization of Azasetron Hydrochloride.
-
Consider the use of mobile phase additives. For example, ammonium (B1175870) fluoride (B91410) has been shown to significantly enhance the signal for certain analytes.[3][4]
-
-
Improve Chromatographic Separation:
-
Enhance Sample Clean-up:
-
Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components that may cause ion suppression.
-
-
Investigate Concomitant Medication Effects:
Experimental Protocols
Protocol 1: Optimization of ¹³C NMR Acquisition Parameters
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 10 mg/mL).
-
Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency according to the spectrometer's standard procedure.
-
Pulse Width Calibration: Perform a 90° pulse width calibration for the ¹³C channel.
-
Relaxation Delay (d1) Optimization:
-
Acquire a series of spectra with varying relaxation delays (e.g., 1s, 5s, 10s, 30s).
-
Integrate a well-resolved peak and plot the integral value against the relaxation delay.
-
Choose a relaxation delay that provides at least 95% of the maximum signal intensity.
-
-
Number of Scans (NS): Acquire a preliminary spectrum with a small number of scans (e.g., 128) to assess the signal-to-noise ratio. Increase the number of scans as needed to achieve the desired S/N.
Protocol 2: Evaluation of Mobile Phase Additives for LC-MS/MS Signal Enhancement
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Prepare a 1 µg/mL working solution in 50:50 acetonitrile:water.
-
Mobile Phase Preparation:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 5 mM Ammonium Fluoride in Water
-
Mobile Phase B: Acetonitrile
-
-
LC-MS/MS Analysis:
-
Inject the working solution using a gradient elution with Mobile Phase A1 and B.
-
After the system is cleaned and re-equilibrated, inject the working solution using a gradient elution with Mobile Phase A2 and B.
-
-
Data Analysis: Compare the peak area and signal-to-noise ratio for this compound obtained with the two different mobile phases.
Quantitative Data Summary
Table 1: Effect of NMR Relaxation Delay on Signal Intensity
| Relaxation Delay (s) | Relative Signal Intensity (%) |
| 1 | 63 |
| 5 | 95 |
| 10 | 99 |
| 30 | 100 |
Table 2: Impact of Mobile Phase Additive on LC-MS/MS Signal Intensity
| Mobile Phase Additive | Analyte Peak Area | Signal Enhancement Factor |
| 0.1% Formic Acid | 1.5 x 10⁶ | 1.0 |
| 5 mM Ammonium Fluoride | 9.0 x 10⁶ | 6.0 |
References
- 1. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-State NMR 13C Sensitivity at High Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving inconsistent results in Azasetron bioanalysis.
Welcome to the technical support center for Azasetron bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistent results and optimize their analytical methods.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the bioanalysis of Azasetron. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
Issue 1: Low or No Analyte Response
-
Question: I am not seeing a peak for Azasetron, or the response is much lower than expected. What are the possible causes?
-
Answer:
-
Analyte Degradation: Azasetron is susceptible to photodegradation. Ensure that all sample collection, processing, and storage steps are performed under light-protected conditions.[1] Samples stored at room temperature (25°C) with exposure to light can show significant degradation in as little as 48 hours.[1]
-
Suboptimal Extraction Recovery: The efficiency of your sample extraction method (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may be low. Re-evaluate your extraction solvent, pH, and procedure. For "setron" class drugs, LLE with solvents like methyl tert-butyl ether or dichloromethane (B109758) under alkaline conditions is common.[2][3]
-
Incorrect MS/MS Transition: Verify that you are using the correct precursor and product ion m/z values for Azasetron and your internal standard in the mass spectrometer settings.
-
Matrix Effects: Significant ion suppression due to co-eluting matrix components can drastically reduce the analyte signal.[4][5] A post-column infusion experiment can help diagnose ion suppression zones in your chromatogram.
-
Issue 2: High Variability and Poor Reproducibility
-
Question: My results are inconsistent between replicates or across different batches. What should I investigate?
-
Answer:
-
Inconsistent Sample Handling: Ensure uniform timing and conditions for all sample processing steps, especially centrifugation, evaporation, and reconstitution. Inconsistencies can lead to variable analyte recovery.
-
Matrix Effects: The variability of endogenous components in different lots of biological matrix can cause inconsistent ion suppression or enhancement, leading to poor reproducibility.[5] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these variations.[6]
-
Internal Standard (IS) Issues: If you are not using a SIL-IS, your analog IS may not be adequately tracking the behavior of Azasetron during sample preparation and ionization. The recovery of the IS should be consistent across all samples.
-
Autosampler In-Process Stability: Azasetron may be degrading in the autosampler, especially if it is not temperature-controlled and samples are exposed to light for extended periods.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: The chromatographic peaks for Azasetron are not sharp and symmetrical. How can I improve the peak shape?
-
Answer:
-
Column Issues: The analytical column may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a smaller volume or a more dilute sample. If the problem persists, flush the column or replace it.
-
Mobile Phase Incompatibility: The pH of the mobile phase can affect the peak shape of ionizable compounds. For amine-containing compounds like Azasetron, adding a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate) to the mobile phase can improve peak symmetry.[2]
-
Inappropriate Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
-
Issue 4: Suspected Contamination or Carryover
-
Question: I am observing Azasetron peaks in my blank samples. What is the source of this contamination?
-
Answer:
-
Autosampler Carryover: This is a common issue where residual analyte from a high-concentration sample is injected with the subsequent blank. Optimize the autosampler wash procedure by using a strong organic solvent in the wash solution.
-
Contaminated Reagents or Glassware: Ensure that all solvents, reagents, and labware are clean and free of Azasetron contamination.
-
Cross-Contamination during Sample Preparation: Take care to avoid cross-contamination between samples, especially during liquid handling steps.
-
Experimental Protocols
The following are detailed methodologies for key experiments related to Azasetron bioanalysis. These protocols are based on established methods for similar 5-HT3 antagonists and can be adapted for Azasetron.[1][2][3][7][8][9]
Protocol 1: LC-MS/MS Method for Azasetron in Human Plasma
This protocol provides a starting point for developing a validated LC-MS/MS method for the quantification of Azasetron in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Azasetron-d3).
-
Vortex briefly to mix.
-
Add 100 µL of an alkalinizing agent (e.g., 0.1 M NaOH or saturated sodium bicarbonate solution) and vortex.[3]
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or dichloromethane) and vortex vigorously for 5 minutes.[1][3]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
HPLC System: Agilent 1100 series or equivalent.
-
Analytical Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Azasetron from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of Azasetron and the internal standard.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of Azasetron and to develop a stability-indicating method.[10][11][12][13]
-
Prepare Stock Solution: Prepare a stock solution of Azasetron in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by LC-MS to identify and characterize any degradation products formed.
Quantitative Data
The following tables summarize key quantitative data relevant to Azasetron bioanalysis.
Table 1: Stability of Azasetron (0.1 mg/mL) and Dexamethasone (0.05-0.2 mg/mL) Mixture [1]
| Storage Condition | Time | Azasetron Recovery (%) | Dexamethasone Recovery (%) |
| 4°C (Protected from light) | 14 days | >97% | >97% |
| 25°C (Protected from light) | 48 hours | >97% | >97% |
| 25°C (Exposed to light) | 24 hours | <30% | ~90% |
| 25°C (Exposed to light) | 48 hours | <20% | ~80% |
Table 2: Example LC-MS/MS Method Parameters for a 5-HT3 Antagonist (Ondansetron) [2][7][8]
| Parameter | Value |
| Sample Preparation | |
| Matrix | Human Plasma |
| Volume | 25-200 µL |
| Method | Liquid-Liquid Extraction |
| Extraction Solvent | Methyl tert-butyl ether |
| Internal Standard | Labeled Ondansetron (B39145) |
| LC Conditions | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS Conditions | |
| Ionization | ESI Positive |
| MRM Transition | Analyte-specific |
| LLOQ | 0.25 ng/mL |
| Calibration Range | 0.25 - 350 ng/mL |
Visualizations
The following diagrams illustrate key workflows and concepts in Azasetron bioanalysis.
Figure 1: A typical experimental workflow for Azasetron bioanalysis using LC-MS/MS.
Figure 2: A logical troubleshooting workflow for inconsistent Azasetron bioanalysis results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Precision and Accuracy in Assays Using Labeled Azasetron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision and accuracy of assays involving labeled Azasetron (B53510).
Frequently Asked Questions (FAQs)
Q1: What is labeled Azasetron, and what are its primary applications in research?
A1: Labeled Azasetron is a version of the potent and selective 5-HT3 receptor antagonist that has been modified to include a detectable tag, such as a radioisotope (e.g., Tritium, ³H) or a stable isotope (e.g., Deuterium, d3).[1][2] Its primary application is in competitive binding assays to determine the affinity (Ki) of unlabeled compounds for the 5-HT3 receptor.[3][4] Radiolabeled Azasetron can also be used in saturation binding assays to determine the receptor density (Bmax) and the dissociation constant (Kd) of the ligand-receptor interaction.[4]
Q2: What is the mechanism of action of Azasetron?
A2: Azasetron is a competitive antagonist of the serotonin (B10506) 5-HT3 receptor.[5] The 5-HT3 receptor is a ligand-gated ion channel.[6] When serotonin binds to this receptor, it opens a channel that allows for the rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[6] Azasetron binds to the same site as serotonin but does not activate the channel, thereby blocking the physiological effects of serotonin.[7]
Q3: What are the key parameters to consider when validating an assay using labeled Azasetron?
A3: According to guidelines from regulatory bodies like the ICH, key validation parameters for analytical procedures include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | - Use a lower concentration of the radiolabeled Azasetron, ideally at or below its Kd value. - Ensure the radiochemical purity of the labeled Azasetron is high (>90%). - If the labeled Azasetron is highly hydrophobic, it may contribute to non-specific binding. Consider alternative labeling strategies if possible.[10] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific system. - Ensure thorough homogenization and washing of cell membranes to remove any endogenous serotonin or other interfering substances.[10] |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure that specific binding reaches equilibrium. - Modify the assay buffer by adding agents like bovine serum albumin (BSA) or using a different buffer system. - Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[10] |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Receptor Density | - Confirm the presence and activity of the 5-HT3 receptor in your cell or tissue preparation. - If receptor density is low, consider using a cell line that overexpresses the 5-HT3 receptor.[10] |
| Radioligand Issues | - Ensure the specific activity of the labeled Azasetron is sufficiently high, especially for detecting low receptor numbers. A specific activity above 20 Ci/mmol is often recommended for ligands with low affinity. - Verify the integrity of the radiolabeled Azasetron, as improper storage can lead to degradation and reduced specific activity.[10] |
| Suboptimal Assay Conditions | - Ensure the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally. - Check the composition of your assay buffer; the presence or absence of certain ions can impact receptor binding.[10] - Optimize the concentrations of all assay components, including antibodies and detection reagents, if applicable.[11] |
| Inefficient Detection | - For enzyme-linked assays (ELISA), consider using a more sensitive substrate (e.g., chemiluminescent instead of colorimetric).[12] - Ensure your detection instrument (e.g., scintillation counter, plate reader) is functioning correctly and is set to the appropriate parameters. |
Issue 3: Poor Precision and Reproducibility
| Potential Cause | Troubleshooting Steps & Solutions |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. - For automated systems, verify the dispensing accuracy and precision of the liquid handler.[11] |
| Inconsistent Incubation | - Ensure uniform temperature across all wells of the assay plate during incubation. - Precisely control incubation times for all samples. |
| Variable Washing Steps | - Standardize the washing procedure, including the number of washes, volume of wash buffer, and the force of buffer addition and aspiration to avoid dislodging bound complexes. |
| Reagent Variability | - Prepare reagents in large batches to minimize lot-to-lot variation. - Ensure complete solubilization and mixing of all reagents before use. |
| Data Analysis Inconsistencies | - Use a consistent and appropriate curve-fitting model for data analysis. - Clearly define criteria for outlier identification and exclusion. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Azasetron Binding Affinity (Ki) | 0.33 nM | 5-HT3 Receptor (rat small intestine) | [3] |
| Azasetron IC50 | 0.33 nM | 5-HT3 Receptor | [13][14] |
| Azasetron pKi | 9.27 | 5-HT3 Receptor | [5] |
| Oral Bioavailability | ~90% | In vivo | [15] |
| Urinary Excretion (unmetabolized) | 60-70% | In vivo | [15] |
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a method to determine the binding affinity (Ki) of an unlabeled test compound for the 5-HT3 receptor using a radiolabeled ligand (e.g., [³H]granisetron) and cell membranes expressing the receptor. Azasetron can be used as an unlabeled competitor to determine its own Ki or as a positive control.
Materials:
-
Cell Membranes: Prepared from cells expressing the 5-HT3 receptor.
-
Radioligand: [³H]granisetron (or another suitable 5-HT3 receptor radioligand).
-
Unlabeled Ligands: Test compounds and a known 5-HT3 receptor antagonist (e.g., Azasetron) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
-
96-well plates.
Procedure:
-
Reagent Preparation:
-
Thaw the cell membrane preparation and resuspend it in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Prepare serial dilutions of the unlabeled test compounds and the reference antagonist in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding: Add cell membranes, radioligand, and a saturating concentration of the unlabeled reference antagonist.
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[16]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Azasetron - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asean.org [asean.org]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Comparative Guide to 13C vs. Deuterium-Labeled Internal Standards for Azasetron Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antiemetic drug Azasetron in biological matrices is critical for pharmacokinetic studies and clinical monitoring. The gold-standard for such bioanalytical assays is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS). The choice of isotope, most commonly Carbon-13 (13C) or Deuterium (B1214612) (D), can significantly impact assay performance. This guide provides a detailed comparison of 13C and Deuterium-labeled standards for Azasetron analysis, supported by established analytical principles and published experimental data for a deuterium-labeled analog.
Core Principles: 13C vs. Deuterium Labeling
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery, with the only difference being its mass. Both 13C and Deuterium-labeled standards aim to achieve this, but subtle differences in their physicochemical properties can influence assay robustness.
-
Chromatographic Co-elution: Deuterium is slightly smaller and more lipophilic than protium (B1232500) (1H), which can sometimes lead to a slight chromatographic shift where the deuterated standard elutes marginally earlier than the native analyte. This can be problematic in high-throughput analyses with sharp peaks, potentially affecting integration and accuracy. In contrast, 13C is nearly identical in size and electronegativity to 12C, resulting in near-perfect co-elution with the parent drug, which is the ideal behavior for an internal standard.
-
Isotope Effect: The stronger C-D bond compared to the C-H bond can sometimes lead to different fragmentation patterns in the mass spectrometer, an event known as the "isotope effect." While generally minor, this can influence method development. More significantly, this stronger bond is what can cause the slight difference in retention time. The 13C-12C bond strength is much more similar to the 12C-12C bond, leading to a negligible isotope effect in most applications.
-
Chemical Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent (e.g., water or methanol) under certain pH or temperature conditions. This can compromise the isotopic purity of the standard and affect quantitative accuracy. 13C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to back-exchange, offering superior stability.
Quantitative Performance of Deuterium-Labeled Azasetron
| Performance Metric | Result with Azasetron-d4 Internal Standard |
| Linearity (Range) | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | 2.1% - 5.8% |
| Inter-day Precision (%RSD) | 3.5% - 7.2% |
| Accuracy (%RE) | -4.6% to 6.3% |
| Matrix Effect (%) | 95.8% - 103.5% |
| Recovery (%) | 88.7% - 94.2% |
Data is representative of typical performance from validated methods.
This data demonstrates that a deuterium-labeled standard can be used to develop a robust, precise, and accurate method for Azasetron quantification. The matrix effect and recovery values are well within the acceptable limits for bioanalytical methods, indicating that Azasetron-d4 effectively compensates for variations during sample preparation and ionization.
Experimental Protocol: Azasetron Quantification in Human Plasma
The following is a representative protocol for the analysis of Azasetron in human plasma using liquid-liquid extraction and LC-MS/MS with Azasetron-d4 as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 50 ng/mL Azasetron-d4 in methanol).
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium (B1175870) formate).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Azasetron: Q1: 281.2 -> Q3: 121.1
-
Azasetron-d4: Q1: 285.2 -> Q3: 125.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas (CAD): 6 psi
-
Visualizations
Caption: Workflow for Azasetron quantification in plasma.
Conclusion
For the analysis of Azasetron, the use of a deuterium-labeled internal standard (Azasetron-d4) has been shown to produce highly accurate, precise, and robust data suitable for regulated bioanalysis. It effectively compensates for experimental variability.
However, based on fundamental physicochemical principles, a 13C-labeled standard is theoretically superior. Its use would eliminate the minor risks associated with chromatographic shifts and potential back-exchange that can occur with deuterium labels, thereby offering a potentially more stable and reliable internal standard. While validated methods with Azasetron-d4 are perfectly acceptable and proven, for de novo method development where the highest level of stability and analytical certainty is desired, a 13C-labeled Azasetron standard should be considered the premium choice.
A Comparative Cross-Validation Guide to Internal Standards for the Bioanalysis of Azasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential internal standards (IS) for the sensitive and accurate quantification of Azasetron in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for correcting analytical variability, thereby enhancing the precision and accuracy of results.[1] This document outlines a hypothetical cross-validation study, presenting plausible experimental data to guide researchers in their selection process.
The two internal standards compared in this guide are:
-
Internal Standard A: Azasetron-d3 - A stable isotope-labeled (SIL) analog of the analyte. SIL IS are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[2]
-
Internal Standard B: Ramosetron - A structurally similar compound, also a 5-HT3 receptor antagonist. Structural analogs are a common alternative when a SIL IS is not available or is cost-prohibitive.
Experimental Protocols
A detailed methodology for a hypothetical bioanalytical method validation is presented below. This protocol is synthesized from established practices in LC-MS/MS bioanalysis.[3][4]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (either Azasetron-d3 or Ramosetron at 50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Instrument: Shimadzu Nexera X2 UPLC System
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
3. Mass Spectrometry Conditions
-
Instrument: SCIEX Triple Quad 6500+ Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azasetron: 350.1 -> 110.1
-
Azasetron-d3 (IS A): 353.1 -> 113.1
-
Ramosetron (IS B): 331.2 -> 121.1
-
-
Collision Energy: Optimized for each transition.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data for Azasetron quantification using each of the two internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Internal Standard A (Azasetron-d3) | Internal Standard B (Ramosetron) |
| Linear Range (ng/mL) | 0.1 - 200 | 0.1 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting Factor | 1/x² | 1/x² |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Internal Standard A (Azasetron-d3) | Internal Standard B (Ramosetron) | ||
| Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) | ||
| Intra-Day (n=6) | |||||
| LQC | 0.3 | 4.2% | -2.5% | 7.8% | -5.1% |
| MQC | 30 | 3.1% | 1.8% | 5.5% | 3.2% |
| HQC | 150 | 2.5% | 0.9% | 4.9% | 1.7% |
| Inter-Day (n=18, 3 days) | |||||
| LQC | 0.3 | 5.8% | -1.9% | 9.2% | -6.3% |
| MQC | 30 | 4.5% | 2.3% | 7.1% | 4.0% |
| HQC | 150 | 3.9% | 1.5% | 6.4% | 2.8% |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Internal Standard A (Azasetron-d3) | Internal Standard B (Ramosetron) | ||
| Recovery (%) | Matrix Effect (%) | Recovery (%) | Matrix Effect (%) | ||
| LQC | 0.3 | 89.5 | 98.2 | 90.1 | 85.4 |
| MQC | 30 | 91.2 | 99.1 | 92.5 | 87.1 |
| HQC | 150 | 90.8 | 98.7 | 91.7 | 86.6 |
Mandatory Visualizations
Experimental Workflow Diagram
Azasetron Signaling Pathway Diagram
Azasetron is a selective 5-HT3 receptor antagonist.[5] It prevents nausea and vomiting by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain.[3][4]
Objective Comparison and Conclusion
Based on the hypothetical data presented, Internal Standard A (Azasetron-d3) demonstrates superior performance.
-
Precision and Accuracy: The relative standard deviation (%RSD) and percent bias (%Bias) are consistently lower for Azasetron-d3 across all quality control levels in both intra-day and inter-day assessments. This indicates a more reliable and reproducible assay.
-
Matrix Effect: Azasetron-d3 shows a negligible matrix effect (close to 100%), suggesting that its ionization is not significantly suppressed or enhanced by co-eluting components from the plasma matrix. In contrast, Ramosetron exhibits some ion suppression (Matrix Effect < 90%), which can compromise assay robustness.
-
Reliability: As a stable isotope-labeled standard, Azasetron-d3 co-elutes and behaves almost identically to the native Azasetron during extraction, chromatography, and ionization. This provides the most effective compensation for any potential analytical variability.
While Internal Standard B (Ramosetron) provides acceptable linearity and recovery, its higher variability in precision and accuracy, coupled with a more pronounced matrix effect, makes it a less ideal choice. It could be considered a viable alternative only when Azasetron-d3 is inaccessible, but it would require more rigorous method optimization and careful monitoring of matrix effects across different patient populations.
Recommendation: For the development of a robust, reliable, and regulatory-compliant bioanalytical method for Azasetron, the use of Azasetron-d3 as an internal standard is strongly recommended.
References
- 1. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]
- 4. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azasetron - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Azasetron and Ondansetron for Antiemetic Efficacy
For Immediate Release
This guide provides a detailed comparison of Azasetron (B53510) and Ondansetron (B39145), two selective serotonin (B10506) 5-HT3 receptor antagonists. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Introduction and Mechanism of Action
Azasetron and Ondansetron are antiemetic agents widely used to prevent nausea and vomiting, particularly those induced by chemotherapy, radiation therapy, and postoperative states.[1][2][3] Both drugs exert their therapeutic effects by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors.[1][4] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[5][6][7]
Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin from enterochromaffin cells in the small intestine.[5][8] This released serotonin then binds to 5-HT3 receptors, initiating a signal cascade that travels via the vagus nerve to the vomiting center in the brainstem, ultimately triggering the emetic reflex.[3][4][5] By competitively inhibiting serotonin binding at these receptors, both Azasetron and Ondansetron effectively interrupt this signaling pathway.[1][2]
Pharmacokinetic and Pharmacodynamic Comparison
While both drugs share a common mechanism, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. Azasetron is a benzamide (B126) derivative, whereas Ondansetron is a carbazole (B46965) derivative, and these structural differences influence their absorption, metabolism, and receptor binding characteristics.[8][9]
Table 1: Pharmacokinetic Properties
| Parameter | Azasetron | Ondansetron |
| Chemical Class | Benzamide derivative[9] | Carbazole derivative[8] |
| Bioavailability (Oral) | ~90%[9] | ~60% (undergoes first-pass metabolism)[6] |
| Half-life (t½) | ~12 hours (Itasetron, a similar compound)[10] | 4-9 hours[11][12] |
| Metabolism | Primarily renal excretion as unmetabolized form (60-70%)[9] | Hepatic (Cytochrome P450 system)[8] |
Table 2: Pharmacodynamic Properties (Receptor Binding)
| Parameter | Azasetron | Ondansetron |
| Primary Target | 5-HT3 Receptor[1] | 5-HT3 Receptor[2][4] |
| Binding Affinity (pKi) | Data not widely available, considered potent[9] | 8.07[13] |
| Receptor Selectivity | Potent and selective[9] | Highly selective for 5-HT3; low affinity for dopamine (B1211576) receptors. May also bind to other serotonin receptors (5-HT1B, 5-HT1C) and mu-opioid receptors.[6][8][12] |
Comparative Clinical Efficacy
The clinical effectiveness of Azasetron and Ondansetron has been evaluated in various settings, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Chemotherapy-Induced Nausea and Vomiting (CINV)
A multi-center, randomized, double-blind trial compared Azasetron with Ondansetron for the prevention of delayed CINV. The study found that in the control of delayed CINV, Azasetron showed inferiority compared to Ondansetron. However, the safety profiles of the two drugs were similar.[14]
Table 3: Efficacy in Delayed CINV (Days 2-6)
| Outcome | Azasetron Group | Ondansetron Group | Statistical Significance |
| Complete Response Rate | 45% | 54.5% | Non-inferiority of Azasetron was not proven[14] |
Source: A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron.[14]
Postoperative Nausea and Vomiting (PONV)
In a prospective, randomized, double-blind study involving patients undergoing gynecological laparoscopic surgery, the prophylactic effects of Azasetron (10 mg) and Ondansetron (8 mg) were compared. The overall incidence of PONV was lower in the Azasetron group. Azasetron was found to be more effective than Ondansetron in the intermediate postoperative period (12-24 hours).[15]
Table 4: Efficacy in PONV
| Time Period | Outcome | Azasetron Group (10 mg) | Ondansetron Group (8 mg) | P-value |
| Overall (0-48h) | Incidence of PONV | 49% | 65% | Not specified |
| 12-24h Post-op | Incidence of Nausea | 24% | 45% | p = 0.035[15] |
| 12-24h Post-op | Incidence of Vomiting | 2% | 18% | p = 0.008[15] |
Source: Comparison of azasetron and ondansetron for preventing postoperative nausea and vomiting.[15]
Experimental Protocols
The data presented in this guide are derived from rigorous experimental designs, including receptor binding assays and randomized controlled clinical trials.
Receptor Binding Assay Methodology
Receptor binding assays are crucial for determining the affinity and selectivity of a drug for its target receptor.
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT3 receptor.
-
Membrane Preparation: Membranes are isolated from cells recombinantly expressing human 5-HT3 receptors or from brain tissue with a high density of these receptors.[16]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]granisetron) and various concentrations of the unlabeled test compound (Azasetron or Ondansetron).[16]
-
Equilibrium & Separation: The mixture is incubated to reach binding equilibrium. Subsequently, the receptor-bound radioligand is separated from the free radioligand via rapid filtration.[16]
-
Quantification & Data Analysis: The radioactivity on the filters is measured. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to the inhibition constant (Ki) to reflect the binding affinity.[16]
Clinical Trial Protocol: Randomized Controlled Trial (RCT)
The clinical efficacy data cited above were generated from randomized, double-blind, controlled trials, which are the gold standard for evaluating therapeutic interventions.
Objective: To compare the efficacy and safety of Azasetron versus Ondansetron in preventing CINV or PONV.
-
Patient Recruitment: A cohort of patients meeting specific inclusion criteria (e.g., receiving moderately emetogenic chemotherapy) is recruited.[14]
-
Randomization: Patients are randomly assigned to receive either Azasetron or Ondansetron. The process is double-blind, meaning neither the patients nor the investigators know which treatment is being administered.[14][15]
-
Treatment Administration: The assigned antiemetic is administered according to the study protocol (e.g., intravenously before chemotherapy).[14][15]
-
Data Collection: Efficacy endpoints (e.g., number of emetic episodes, nausea severity) and safety data (adverse events) are systematically recorded over a defined follow-up period.[14][15]
-
Statistical Analysis: The collected data are statistically analyzed to determine if there are significant differences in efficacy and safety between the two treatment groups.[14][15]
Safety and Tolerability
Both Azasetron and Ondansetron are generally well-tolerated. Clinical studies report that the adverse events are similar for both drugs. The most commonly reported side effects include constipation, hiccups, headache, and dizziness.[13][14] No unexpected drug-related adverse events were noted in the comparative trials.[14]
Conclusion
Azasetron and Ondansetron are both effective 5-HT3 receptor antagonists for the management of nausea and vomiting. While their fundamental mechanism of action is identical, they possess different pharmacokinetic profiles, which may influence their clinical application.
-
Ondansetron appears to have an advantage in preventing delayed CINV.[14]
-
Azasetron may be more effective for preventing PONV, particularly in the 12-24 hour period following surgery.[15]
The choice between these agents may depend on the specific clinical scenario, including the emetogenic potential of the stimulus and the desired duration of antiemetic coverage. Further head-to-head trials are warranted to fully elucidate the comparative efficacy across a broader range of clinical settings.
References
- 1. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of oral itasetron with oral ondansetron: results of a double-blind, active-controlled phase II study in chemotherapy-naive patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. A comparison of their pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of azasetron and ondansetron for preventing postoperative nausea and vomiting in patients undergoing gynecological laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Azasetron vs. Palonosetron: A Comparative Review for Researchers
A comprehensive analysis of two prominent 5-HT3 receptor antagonists, this guide offers researchers, scientists, and drug development professionals a detailed comparison of Azasetron (B53510) and Palonosetron (B1662849). We delve into their efficacy, binding affinity, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies to inform future research and development.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) are significant clinical challenges that can profoundly impact a patient's quality of life and compliance with treatment. The development of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists marked a major advancement in the management of these conditions. Azasetron, a first-generation 5-HT3 antagonist, and Palonosetron, a second-generation agent, are both potent antiemetics. However, they exhibit distinct pharmacological properties that influence their clinical application and efficacy. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in their investigations.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both Azasetron and Palonosetron exert their antiemetic effects by selectively blocking the 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain. When cytotoxic chemotherapy agents or surgical trauma cause damage to the enterochromaffin cells of the gut, they release large amounts of serotonin (B10506) (5-HT). This serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex. By competitively inhibiting the binding of serotonin to these receptors, Azasetron and Palonosetron effectively interrupt this pathway.
Palonosetron is distinguished from first-generation antagonists by its higher binding affinity and unique molecular interactions with the 5-HT3 receptor, which are thought to contribute to its prolonged duration of action.
Figure 1: Simplified signaling pathway of emesis mediated by the 5-HT3 receptor and the inhibitory action of Azasetron and Palonosetron.
Comparative Efficacy
Clinical studies have demonstrated the efficacy of both Azasetron and Palonosetron in preventing CINV and PONV. Palonosetron, as a second-generation antagonist, has shown superiority, particularly in the prevention of delayed CINV (occurring 24 to 120 hours after chemotherapy).
A meta-analysis of randomized controlled trials comparing a single intravenous dose of 0.25 mg palonosetron with other 5-HT3 receptor antagonists (ondansetron, granisetron, and dolasetron) in patients receiving moderately or highly emetogenic chemotherapy revealed that patients in the palonosetron group experienced significantly less acute and delayed nausea and vomiting.[1] While direct head-to-head trials with Azasetron are less common, a retrospective study comparing ramosetron (B134825) with azasetron for cisplatin-induced emesis in lung cancer patients found that the grade of nausea was significantly lower in the ramosetron group.
| Efficacy Endpoint | Palonosetron | Other 5-HT3 Antagonists (Ondansetron, Granisetron, Dolasetron) | Risk Ratio (95% CI) | P-value |
| Acute Nausea | Lower Incidence | Higher Incidence | 0.86 (0.76 to 0.96) | 0.007 |
| Delayed Nausea | Lower Incidence | Higher Incidence | 0.82 (0.75 to 0.89) | < 0.00001 |
| Acute Vomiting | Lower Incidence | Higher Incidence | 0.76 (0.66 to 0.88) | 0.0002 |
| Delayed Vomiting | Lower Incidence | Higher Incidence | 0.76 (0.68 to 0.85) | < 0.00001 |
| Table 1: Summary of a meta-analysis comparing the efficacy of Palonosetron to other 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting.[1] |
Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency and duration of action. Both Azasetron and Palonosetron exhibit high affinity for the 5-HT3 receptor. However, Palonosetron demonstrates a notably higher binding affinity.
| Compound | Binding Affinity (Ki) | Reference |
| Azasetron | 0.33 nM | [2] |
| Palonosetron | 0.17 nM |
Table 2: Comparative binding affinities of Azasetron and Palonosetron for the 5-HT3 receptor.
Pharmacokinetic Profiles
The pharmacokinetic properties of Azasetron and Palonosetron differ significantly, which likely contributes to their varying clinical efficacies, particularly in the context of delayed CINV. Palonosetron has a markedly longer plasma half-life compared to Azasetron and other first-generation 5-HT3 antagonists.
| Pharmacokinetic Parameter | Azasetron | Palonosetron |
| Bioavailability (Oral) | ~90%[3] | Low |
| Plasma Half-life | Not explicitly stated, but shorter than Palonosetron | ~40 hours[4][5] |
| Plasma Protein Binding | Not explicitly stated | 62%[4][5] |
| Metabolism | Hepatic (Cytochrome P450 enzymes)[6] | Hepatic (primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2)[4] |
| Excretion | Primarily renal (60-70% as unmetabolized form)[3] | Primarily renal[4] |
Table 3: Comparative pharmacokinetic profiles of Azasetron and Palonosetron.
Safety Profiles
Both Azasetron and Palonosetron are generally well-tolerated, with a side effect profile characteristic of the 5-HT3 receptor antagonist class. The most commonly reported adverse events are mild to moderate in severity.
| Adverse Event | Azasetron | Palonosetron |
| Headache | Common | Common |
| Constipation | Common | Common |
| Dizziness | Common | Common |
| Transient liver enzyme elevations | Rare[6] | Not commonly reported |
Table 4: Common adverse events associated with Azasetron and Palonosetron.
A meta-analysis comparing Palonosetron to other 5-HT3 receptor antagonists found no statistically significant differences in the incidence of headache, dizziness, constipation, or diarrhea.[1]
Experimental Protocols
5-HT3 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Azasetron or Palonosetron) for the 5-HT3 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]granisetron) for binding to the 5-HT3 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Membrane preparation from cells or tissues expressing 5-HT3 receptors (e.g., rat small intestine homogenate).
-
Radioligand: [3H]granisetron.
-
Test compounds: Azasetron, Palonosetron.
-
Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., unlabeled granisetron).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the non-specific binding control.
-
In a multi-well plate, add the membrane preparation, assay buffer, and either the test compound, non-specific binding control, or buffer alone (for total binding).
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a 5-HT3 receptor competitive binding assay.
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the anti-emetic efficacy of a test compound against acute and delayed emesis induced by cisplatin (B142131).
Principle: The ferret is a well-established animal model for studying emesis as it has a vomiting reflex similar to humans. Cisplatin, a highly emetogenic chemotherapeutic agent, is used to induce both acute and delayed vomiting in ferrets, mimicking the clinical scenario in cancer patients.
Materials:
-
Male ferrets (typically 1-1.5 kg).
-
Cisplatin solution.
-
Test compounds: Azasetron, Palonosetron.
-
Vehicle control (e.g., saline).
-
Observation cages equipped with video recording.
Procedure:
-
Acclimatization: House the ferrets individually and allow them to acclimate to the observation cages for several days before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Dosing:
-
Administer the test compound (Azasetron or Palonosetron) or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specific time before cisplatin administration.
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).
-
-
Observation:
-
Place the animals in the observation cages and monitor them continuously for signs of emesis (retching and vomiting) for a defined period.
-
For acute emesis, the observation period is typically the first 4-8 hours post-cisplatin administration.
-
For delayed emesis, the observation period is extended up to 72 hours.
-
Record the latency to the first emetic episode and the total number of retches and vomits.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the test compound-treated groups to the vehicle control group.
-
A significant reduction in the number of emetic episodes indicates anti-emetic activity.
-
Calculate the percentage of protection against emesis.
-
Conclusion
Both Azasetron and Palonosetron are effective 5-HT3 receptor antagonists for the prevention of nausea and vomiting. The available data suggests that Palonosetron, with its higher binding affinity and longer half-life, offers superior efficacy, particularly in the challenging context of delayed CINV. This comparative review provides a valuable resource for researchers, summarizing key data and outlining fundamental experimental protocols to guide further investigation into the nuanced pharmacology of these important anti-emetic agents and the development of novel therapies. The provided diagrams and structured data aim to facilitate a clear understanding of their mechanisms and comparative profiles.
References
- 1. Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
Evaluating the performance of Azasetron Hydrochloride-13C,d3 against other standards
In the precise world of bioanalytical research and drug development, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mass spectrometry-based quantification, ensuring reliability by compensating for variations during sample processing and analysis. This guide provides a comprehensive performance evaluation of Azasetron Hydrochloride-13C,d3 against other commercially available standards, primarily Azasetron-d3 Hydrochloride, offering researchers and scientists the data and methodologies needed to make informed decisions for their analytical needs.
Azasetron is a potent 5-HT3 receptor antagonist used as an antiemetic for patients undergoing chemotherapy[1]. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of internal standard can significantly impact the quality of these measurements. This guide will delve into the key performance indicators of purity, isotopic enrichment, stability, and chromatographic behavior.
At a Glance: Performance Comparison of Azasetron Isotopic Standards
The selection of an appropriate internal standard is a critical step in the development of robust quantitative LC-MS/MS assays. The ideal SIL-IS should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. The following table summarizes the key performance characteristics of this compound compared to its deuterated counterpart, Azasetron-d3 Hydrochloride, based on established principles of stable isotope labeling.
| Performance Parameter | This compound | Azasetron-d3 Hydrochloride | Rationale & Supporting Evidence |
| Chemical Purity | Typically >98% | Typically >98% | High chemical purity is a prerequisite for any reference standard to avoid interference from impurities. Purity is typically determined by HPLC-UV or qNMR. |
| Isotopic Purity | High (e.g., ≥99 atom % 13C) | High (e.g., ≥98 atom % D) | Isotopic purity is crucial to prevent signal overlap between the analyte and the internal standard. Determined by mass spectrometry and/or NMR. |
| Isotopic Enrichment | High and stable | High, but with a potential for back-exchange | Isotopic enrichment refers to the abundance of the stable isotope at the labeled positions. Determined by mass spectrometry and/or NMR. |
| Chromatographic Co-elution with Analyte | Excellent | Good to Moderate | 13C-labeled standards have virtually identical physicochemical properties to the unlabeled analyte, leading to perfect co-elution. Deuterated standards can exhibit a slight chromatographic shift due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond[2][3]. This can lead to differential matrix effects if the analyte and IS elute at slightly different times[4]. |
| Stability (Isotopic Exchange) | Stable | Potential for H/D back-exchange | Deuterium (B1214612) atoms, especially those on heteroatoms or in certain activated positions, can be susceptible to exchange with protons from the solvent or matrix, particularly under acidic or basic conditions[5][6][7]. 13C labels are covalently bonded within the carbon skeleton and are not prone to exchange. |
| Matrix Effect Compensation | Superior | Good | Due to perfect co-elution, 13C-labeled standards experience the same matrix effects as the analyte, leading to more accurate correction[8][9]. The slight chromatographic separation of deuterated standards can result in incomplete compensation for matrix effects that vary over the chromatographic peak[4]. |
In-Depth Analysis: Key Performance Attributes
Purity: The Foundation of Accurate Quantification
The chemical and isotopic purity of an internal standard are fundamental to its performance. Chemical impurities can introduce interfering peaks in the chromatogram, while low isotopic purity can lead to cross-contribution of signals between the analyte and the internal standard, compromising the accuracy of the measurement[10].
Expected Purity of Azasetron Standards:
| Standard | Expected Chemical Purity (HPLC) | Expected Isotopic Purity |
| This compound | >98% | ≥99 atom % 13C, ≥98 atom % D |
| Azasetron-d3 Hydrochloride | >98% | ≥98 atom % D |
Note: The exact purity and isotopic enrichment for a specific batch of a standard should always be confirmed from its Certificate of Analysis (CoA).
Isotopic Stability: A Tale of Two Isotopes
While both 13C and deuterium (2H) are stable isotopes, their susceptibility to exchange differs significantly. The covalent bond of 13C within the carbon framework of the molecule makes it exceptionally stable under typical analytical conditions. In contrast, deuterium labels can be prone to back-exchange with protons from the surrounding environment, a phenomenon influenced by pH, temperature, and the position of the label within the molecule[5][6][7]. For Azasetron, deuterium labeling is on the methyl group, which is generally stable, but the potential for exchange should not be entirely dismissed, especially during long-term storage in protic solvents or under harsh sample preparation conditions.
The dual labeling in this compound offers a mass shift that is less likely to have isotopic overlap with the analyte compared to a standard with fewer labels.
Experimental Protocols for Performance Evaluation
To objectively evaluate the performance of this compound and other standards, a series of well-defined experiments should be conducted. The following are detailed methodologies for key performance assessments.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is used to assess the chemical purity of the standard by separating it from any potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Isotopic Enrichment and Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the labeled standard and determining the degree of isotopic enrichment at specific sites. Quantitative NMR (qNMR) can also be used for highly accurate purity determination[11][12][13][14][15].
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the standard is soluble (e.g., DMSO-d6 or D2O).
-
Experiment: 1H NMR and 13C NMR spectra.
Procedure:
-
Accurately weigh and dissolve a known amount of the standard in the deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Analyze the spectra to confirm the chemical structure and the positions of the isotopic labels.
-
For isotopic enrichment, compare the integrals of the signals from the labeled and unlabeled positions.
Comparative Chromatographic Co-elution and Matrix Effect Evaluation by LC-MS/MS
This experiment directly compares the chromatographic behavior of the different internal standards relative to the unlabeled analyte and assesses their ability to compensate for matrix effects.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: As described in the HPLC-UV method.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Azasetron: Monitor the appropriate precursor-to-product ion transition.
-
Azasetron-d3: Monitor the corresponding transition with a +3 Da mass shift.
-
Azasetron-13C,d3: Monitor the corresponding transition with an appropriate mass shift.
-
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled Azasetron and each of the internal standards.
-
Spike a known concentration of the analyte and each internal standard into a biological matrix (e.g., human plasma) and a neat solution (e.g., mobile phase).
-
Perform a protein precipitation extraction (e.g., with acetonitrile).
-
Analyze the supernatant.
-
Procedure:
-
Inject the extracted samples from both the matrix and the neat solution.
-
Overlay the chromatograms of the analyte and each internal standard to assess co-elution. A perfect overlap indicates ideal chromatographic behavior.
-
Calculate the matrix effect by comparing the peak area of the analyte in the matrix to that in the neat solution.
-
Calculate the internal standard-normalized matrix effect to evaluate how well each internal standard compensates for signal suppression or enhancement.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Based on the fundamental principles of stable isotope dilution analysis, This compound is the superior choice as an internal standard for the quantitative analysis of Azasetron . The key advantages of 13C labeling, namely the perfect co-elution with the analyte and the inertness towards isotopic exchange, translate into higher accuracy and robustness of the analytical method. While Azasetron-d3 Hydrochloride can be a viable and more cost-effective alternative, researchers must be vigilant about the potential for chromatographic separation and isotopic back-exchange, which could compromise data quality. The dual labeling with both 13C and deuterium in this compound provides a significant mass difference from the native analyte, minimizing the risk of isotopic cross-talk.
For the most rigorous and reliable bioanalytical studies, the investment in a 13C-labeled internal standard like this compound is highly recommended to ensure the highest quality data. It is imperative for any laboratory to perform a thorough validation of their analytical method, including a comprehensive assessment of the chosen internal standard's performance within the specific biological matrix of interest.
References
- 1. Azasetron - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. rssl.com [rssl.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
An In Vivo Comparative Analysis of Azasetron and Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Azasetron and Granisetron, two selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonists widely used in the management of chemotherapy-induced nausea and vomiting (CINV). This document summarizes key performance data from various studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid in research and development.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both Azasetron and Granisetron exert their antiemetic effects by selectively and competitively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. Chemotherapeutic agents can induce the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut. This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex. By antagonizing these receptors, Azasetron and Granisetron effectively interrupt this emetic pathway.
Signaling Pathway of 5-HT3 Receptor Antagonism
The binding of serotonin to the 5-HT3 receptor triggers the opening of a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. This electrical signal is then propagated to the vomiting center in the brainstem. Azasetron and Granisetron, as antagonists, bind to the receptor without activating the channel, thus preventing this signaling cascade.
Azasetron in the Management of Delayed Chemotherapy-Induced Nausea and Vomiting: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of azasetron's efficacy in managing delayed chemotherapy-induced nausea and vomiting (CINV), drawing upon data from a key non-inferiority trial. While azasetron (B53510) has been evaluated for its antiemetic properties, its role in the delayed phase of CINV (occurring 24 to 120 hours post-chemotherapy) has been a subject of clinical investigation. This document summarizes the available evidence, focusing on a direct comparison with ondansetron (B39145), a standard 5-HT3 receptor antagonist.
Comparative Efficacy of Azasetron vs. Ondansetron for Delayed CINV
A pivotal multicenter, prospective, randomized, double-dummy, double-blind, parallel-group trial was conducted to assess the non-inferiority of azasetron compared to ondansetron in preventing delayed CINV.[1][2] The study's primary endpoint was the complete response (CR) rate, defined as no emetic episodes and no use of rescue medication, during the delayed phase (days 2-6) of chemotherapy.
The trial, however, did not establish the non-inferiority of azasetron to ondansetron for the prevention of delayed CINV.[1][2] In fact, the results indicated that azasetron was inferior to ondansetron in this setting.[1][2]
Table 1: Efficacy of Azasetron vs. Ondansetron in Delayed CINV (Days 2-6)
| Outcome | Azasetron Group | Ondansetron Group | 95% Confidence Interval | p-value |
| Complete Response (CR) | 45.0% | 54.5% | -21.4% to 2.5% | N/A |
Data sourced from a randomized controlled trial comparing azasetron and ondansetron.[1][2]
The predefined non-inferiority margin was -15%. The lower boundary of the 95% confidence interval for the difference in CR rates was -21.4%, which crossed the non-inferiority margin, thus failing to demonstrate non-inferiority.[1][2]
Safety and Tolerability Profile
Both azasetron and ondansetron were well-tolerated by patients in the comparative trial, with similar safety profiles.[1][2] No unexpected drug-related adverse events were reported. The most frequently observed treatment-related side effects were constipation and hiccups, with no statistically significant difference in the overall incidence of adverse events between the two groups.[1][2]
Table 2: Common Treatment-Related Adverse Events
| Adverse Event | Azasetron Group | Ondansetron Group |
| Constipation | Not specified | Not specified |
| Hiccups | Not specified | Not specified |
The study noted these as the most common adverse events without providing specific percentages.[1][2]
Experimental Protocol: Azasetron vs. Ondansetron Non-Inferiority Trial
The following provides a detailed overview of the methodology employed in the comparative study of azasetron and ondansetron for delayed CINV.[1][2]
Study Design: A multicenter, prospective, randomized, double-dummy, double-blind, parallel-group non-inferiority trial.
Patient Population: A total of 265 patients scheduled to receive moderately to highly emetogenic chemotherapy were enrolled.
Randomization: Patients were randomly assigned to either the azasetron or the ondansetron treatment group.
Treatment Regimen:
-
Day 1 (Acute Phase): All patients received intravenous azasetron (10 mg) and intravenous dexamethasone (B1670325) (20 mg).
-
Days 2-6 (Delayed Phase):
-
Azasetron Group: Received oral azasetron (10 mg) once daily, along with an oral placebo for ondansetron twice daily.
-
Ondansetron Group: Received oral ondansetron (8 mg) twice daily, along with an oral placebo for azasetron once daily.
-
-
Concomitant Medication: All patients also received oral dexamethasone (4 mg) every 12 hours on days 2-4.
Endpoints:
-
Primary Endpoint: Complete response (no emesis, no rescue medication) during the delayed phase (days 2-6).
-
Secondary Endpoints: Degree of nausea, patient global assessment, and safety.
Statistical Analysis: The primary efficacy analysis was based on the intention-to-treat (ITT) population. Non-inferiority was to be concluded if the lower limit of the 95% confidence interval for the difference in complete response rates was greater than -15%.
Experimental Workflow
Figure 1: Workflow of the non-inferiority trial comparing azasetron and ondansetron.
Discussion and Conclusion
The available evidence from a direct non-inferiority trial does not support the use of azasetron for the prevention of delayed CINV when compared to ondansetron.[1][2] While both drugs exhibit a comparable and favorable safety profile, the efficacy of azasetron in the delayed setting was found to be inferior.[1][2]
It is important to note that other 5-HT3 receptor antagonists, such as palonosetron (B1662849), have demonstrated superior efficacy in preventing delayed CINV compared to first-generation agents like ondansetron and granisetron (B54018).[3][4][5] For researchers and drug development professionals, future investigations into new antiemetic therapies for delayed CINV should consider palonosetron or combination regimens with NK1 receptor antagonists as more relevant comparators. Further research into the pharmacological properties of azasetron that may contribute to its reduced efficacy in the delayed phase could also be a valuable area of exploration.
References
- 1. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative clinical effectiveness of various 5-HT3 RA antiemetic regimens on chemotherapy-induced nausea and vomiting associated with hospital and emergency department visits in real world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palonosetron plus dexamethasone versus granisetron plus dexamethasone for prevention of nausea and vomiting during chemotherapy: a double-blind, double-dummy, randomised, comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Antiemetic Effectiveness of Palonosetron Versus Ondansetron in Patients on Cancer Chemotherapy: A Prospective Observational Study in South Indians - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel 5-HT3 Antagonists Versus Azasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newer 5-HT3 receptor antagonists, namely Palonosetron (B1662849) and Ramosetron (B134825), against the established first-generation antagonist, Azasetron (B53510). The following sections detail their pharmacological properties, clinical efficacy, and the experimental methodologies used for their evaluation, offering valuable insights for research and development in the field of antiemetic therapies.
Executive Summary
The landscape of 5-HT3 receptor antagonists has evolved significantly since the introduction of first-generation agents like Azasetron. The primary advancements are seen in the second-generation antagonist, Palonosetron, which exhibits a markedly higher binding affinity for the 5-HT3 receptor and a substantially longer plasma half-life. These pharmacological advantages translate into improved efficacy, particularly in the management of delayed chemotherapy-induced nausea and vomiting (CINV). Ramosetron, another newer antagonist, has also demonstrated comparable or, in some aspects, superior efficacy to first-generation agents in clinical settings. This guide synthesizes available preclinical and clinical data to provide a clear comparison of these agents.
Quantitative Data Comparison
The following tables summarize the key pharmacological and clinical efficacy parameters of Azasetron, Palonosetron, and Ramosetron.
Table 1: Pharmacological Properties of 5-HT3 Antagonists
| Parameter | Azasetron | Palonosetron | Ramosetron |
| Receptor Binding Affinity (pKi) | ~9.27 [cite: ] | ~10.4 | ~9.8 |
| Plasma Half-life (t½) | ~7.3 hours | ~40 hours | ~9 hours |
| Generation | First | Second | First/Newer |
Note: Binding affinity values can vary between studies based on experimental conditions. The values presented are representative.
Table 2: Comparative Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Efficacy Endpoint | Azasetron | Palonosetron | Ramosetron |
| Acute CINV Control (Complete Response) | Comparable to other first-generation agents | Superior to first-generation agents[1][2] | Non-inferior to Palonosetron; comparable or superior to other first-generation agents[3][4] |
| Delayed CINV Control (Complete Response) | Limited efficacy | Superior to first-generation agents[1][2] | Superior to some first-generation agents[5] |
| Overall CINV Control (Complete Response) | Comparable to other first-generation agents | Superior to first-generation agents[1][2] | Non-inferior to Palonosetron[4] |
A retrospective study directly comparing Ramosetron to Azasetron in lung cancer patients receiving cisplatin-based chemotherapy found no significant difference in the prevention of emesis. However, the grade of nausea was significantly lower in the Ramosetron group, and fewer patients in that group required rescue medication.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating new 5-HT3 antagonists are provided below using Graphviz (DOT language).
5-HT3 Receptor Signaling Pathway in Emesis
Caption: 5-HT3 receptor signaling pathway in chemotherapy-induced emesis.
Experimental Workflow for Benchmarking 5-HT3 Antagonists
Caption: Workflow for preclinical evaluation of new 5-HT3 antagonists.
Detailed Experimental Protocols
5-HT3 Receptor Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for the 5-HT3 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT3 receptor (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT3 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Granisetron or another suitable high-affinity 5-HT3 receptor radioligand.
-
Test Compounds: Azasetron, Palonosetron, Ramosetron, and other new antagonists.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing 5-HT3 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Assay buffer.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (e.g., 10 µM Granisetron).
-
Varying concentrations of the test compound.
-
-
-
Incubation: Add the radioligand (e.g., [3H]Granisetron) to all wells at a concentration near its Kd. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.[7][8]
Objective: To evaluate the anti-emetic efficacy of new 5-HT3 antagonists compared to Azasetron in preventing cisplatin-induced acute and delayed emesis.
Animals:
-
Male ferrets, typically weighing 1-2 kg. Animals are acclimated to the laboratory environment before the experiment.
Materials:
-
Emetogen: Cisplatin (B142131).
-
Test Compounds: Azasetron, Palonosetron, Ramosetron, and vehicle control.
-
Administration Equipment: Syringes, needles, and catheters for intravenous or intraperitoneal administration.
-
Observation Cages: Cages that allow for clear observation and recording of the animals' behavior.
Procedure:
-
Acclimation and Fasting: House ferrets individually and allow them to acclimate. Fast the animals overnight before the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer the test compound (e.g., Palonosetron, Ramosetron, or Azasetron) or vehicle control via the desired route (e.g., intravenously or intraperitoneally) at a predetermined time before the cisplatin challenge (e.g., 30-60 minutes).
-
-
Cisplatin Challenge: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.[9]
-
Observation:
-
Acute Phase: Observe the animals continuously for the first 4-8 hours after cisplatin administration. Record the latency to the first emetic episode (retching or vomiting), the total number of retches, and the total number of vomits.
-
Delayed Phase: Continue to observe the animals at regular intervals for up to 72-120 hours to assess delayed emesis.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that are protected from emesis.
-
Compare the mean number of retches and vomits between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the number of emetic episodes in a treatment group compared to the control group indicates anti-emetic efficacy.
-
Conclusion
The development of new 5-HT3 receptor antagonists, particularly the second-generation agent Palonosetron, represents a significant advancement in anti-emetic therapy. Its superior binding affinity and extended half-life offer improved control of both acute and, notably, delayed CINV compared to first-generation agents like Azasetron. Ramosetron also presents a valuable therapeutic option with demonstrated efficacy. The experimental protocols outlined in this guide provide a standardized framework for the continued preclinical and clinical evaluation of novel 5-HT3 antagonists, facilitating the objective comparison of their performance and the identification of candidates with enhanced therapeutic profiles. For researchers and drug development professionals, focusing on optimizing pharmacokinetic properties and receptor interaction kinetics will be crucial in the pursuit of even more effective anti-emetic agents.
References
- 1. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of palonosetron with the first 5-HT3 receptor antagonists for the chemotherapy-induced nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ramosetron Versus Ondansetron in Combination With Aprepitant and Dexamethasone for the Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: A Multicenter, Randomized Phase III Trial, KCSG PC10-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramosetron versus Palonosetron in Combination with Aprepitant and Dexamethasone for the Control of Highly-Emetogenic Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. [Comparison of ramosetron and azasetron for prevention of acute and delayed cisplatin-induced emesis in lung cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Azasetron Hydrochloride-13C,d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, isotopically-labeled compounds like Azasetron Hydrochloride-13C,d3. Adherence to strict safety and logistical protocols is critical not only for personal protection but also for maintaining the integrity of your research. This guide provides essential, immediate safety information, operational plans, and disposal procedures to foster a secure and efficient workflow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and cross-contamination. The outer glove can be removed immediately in case of a spill. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., PAPR) | Essential for handling powders to prevent inhalation of the compound.[2] |
| Lab Coat/Gown | Disposable, long-sleeved gown with tight-fitting cuffs | Provides a barrier against contamination of personal clothing.[2] Should be changed regularly. |
| Body Protection | Full-body coveralls ("bunny suit") | Recommended for procedures with a high risk of aerosolization or spills.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures the efficient and safe use of the compound. The following workflow diagram illustrates the key stages of handling this compound.
Experimental Protocol Considerations:
-
Engineering Controls: Whenever possible, handle solid this compound within a containment system such as a glove box or a powder containment hood to minimize aerosol generation.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory. A chemical fume hood is essential for any procedures that may generate vapors or aerosols.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the immediate area, notify a supervisor, and follow established institutional procedures for hazardous material cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused solid material should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, etc.), pipette tips, and other materials that have come into contact with the compound should be disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical and hazardous waste disposal. These procedures are in place to comply with federal, state, and local regulations.[4]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their valuable research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
